Benzyl(2,2-dimethylpropyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-12(2,3)10-13-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEAQWSEERPMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Utilization of N-Benzyl-2,2-dimethylpropan-1-amine in Medicinal Chemistry
Topic: N-benzyl-2,2-dimethylpropan-1-amine (CAS 91475-74-0) Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
CAS: 91475-74-0 | Formula: C₁₂H₁₉N | M.W.: 177.29 g/mol
Executive Summary
N-benzyl-2,2-dimethylpropan-1-amine (also known as N-benzylneopentylamine) represents a specialized secondary amine scaffold characterized by significant steric bulk adjacent to the nitrogen center. Unlike linear alkyl amines, the neopentyl (2,2-dimethylpropyl) moiety introduces a quaternary carbon at the
This guide details the physicochemical profile, validated synthetic protocols, and the structure-activity relationship (SAR) utility of this intermediate in the development of neuroactive ligands and metabolically stable pharmaceutical agents.
Physicochemical Profile
The following data aggregates experimental and high-confidence predicted values essential for handling and formulation.
| Property | Value | Context/Relevance |
| Appearance | Colorless to pale yellow liquid | Oxidizes slowly upon air exposure; store under inert gas. |
| Boiling Point | 234.5°C (Predicted) | High boiling point allows for high-temperature derivatization without loss. |
| Density | 0.895 ± 0.06 g/cm³ | Less dense than water; facilitates organic layer separation. |
| pKa (Conjugate Acid) | ~10.2 | Typical for sterically hindered secondary amines; exists as cation at physiological pH. |
| LogP | 3.2 - 3.5 (Predicted) | High lipophilicity aids CNS penetration (Blood-Brain Barrier). |
| H-Bond Donors | 1 | Secondary amine hydrogen available for H-bonding or further substitution. |
| Rotatable Bonds | 3 | Limited flexibility due to the bulky tert-butyl group. |
Synthetic Methodologies
For research-grade purity (>98%), Reductive Amination is the superior pathway over direct alkylation. Direct alkylation of neopentylamine with benzyl halides often suffers from low yields due to the steric hindrance of the neopentyl group and competing over-alkylation.
Method A: Reductive Amination (Recommended)
This protocol utilizes in situ imine formation followed by reduction, minimizing side products.
Reagents:
-
Benzaldehyde (1.0 equiv)
-
2,2-Dimethylpropan-1-amine (Neopentylamine) (1.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv) or NaBH₄
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Acetic Acid (catalytic)
Protocol:
-
Imine Formation: In a round-bottom flask, dissolve Benzaldehyde (10 mmol) and Neopentylamine (10 mmol) in dry DCM (30 mL).
-
Activation: Add Glacial Acetic Acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 2 hours under nitrogen. Note: The steric bulk of the neopentyl group may slow imine formation compared to linear amines.
-
Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the secondary amine.
Method B: Direct Alkylation (Alternative)
Use only if reductive agents are incompatible with other functional groups present.
-
Reactants: Benzyl bromide + Neopentylamine (Excess).
-
Conditions: K₂CO₃, Acetonitrile, Reflux.
-
Risk: High probability of forming tertiary amine (N,N-dibenzylneopentylamine) despite steric hindrance.
Synthesis Workflow Diagram
Figure 1: Comparative synthetic pathways. Reductive amination (solid lines) offers higher specificity than direct alkylation (dashed red line).
Applications in Drug Discovery & SAR
The N-benzyl-2,2-dimethylpropan-1-amine scaffold functions as a "metabolic shield" in medicinal chemistry.
Metabolic Stability (The Neopentyl Effect)
The neopentyl group contains a quaternary
-
Mechanism: Cytochrome P450 enzymes typically oxidize carbons adjacent to the nitrogen (
) or the next position ( ). The quaternary carbon at the -position has no abstractable hydrogens, forcing metabolism to occur only at the benzylic position or the distant methyl groups (which is slower). -
Result: Extended plasma half-life (
) compared to N-benzyl-n-butylamine analogs.
Lipophilicity & CNS Penetration
With a predicted LogP > 3.0, this scaffold is highly lipophilic.
-
Utility: Ideal for designing CNS-active agents (e.g., Sigma-1 receptor ligands, NMDA antagonists) where blood-brain barrier (BBB) penetration is required.
-
Steric Control: The bulky tert-butyl tail restricts conformational freedom, potentially locking the molecule into a bioactive conformation that fits specific hydrophobic pockets in GPCRs (e.g., 5-HT receptors).
Mechanistic Pathway: Metabolic Blocking
Figure 2: Metabolic stability profile. The quaternary carbon prevents
Handling & Safety Protocols
Hazard Classification (GHS):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
Laboratory Handling:
-
PPE: Neoprene or Nitrile gloves (double-gloving recommended due to corrosivity), chemical splash goggles, and face shield.
-
Storage: Store under nitrogen or argon. Secondary amines can absorb CO₂ from the air to form carbamates; the "neopentyl" steric bulk reduces this rate but does not eliminate it.
-
Spill Management: Neutralize with weak acid (e.g., dilute acetic acid) before absorbing with inert material (vermiculite).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 211729, Benzyl(2-methylpropyl)amine (Analogous Structure Analysis). Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[2] (Standard protocol validation for sterically hindered amines).
-
BenchChem (2025). Application Notes: N-Benzylphenylethylamines in Medicinal Chemistry.[3] (Contextualizing N-benzyl pharmacophores).
- Caltech Authors (2022).Selective Electrochemical Reductive Amination of Benzaldehyde. (Mechanistic insights into benzylamine synthesis).
Sources
Benzyl neopentyl amine chemical structure and molecular weight
An In-Depth Technical Guide to N-Benzyl-2,2-dimethylpropan-1-amine (Benzyl Neopentyl Amine)
Introduction
N-Benzyl-2,2-dimethylpropan-1-amine, commonly referred to as Benzyl Neopentyl Amine, is a secondary amine characterized by the presence of both a benzyl group and a sterically hindered neopentyl group attached to a central nitrogen atom. This unique combination of a versatile, reactive benzyl moiety and a bulky, lipophilic neopentyl structure makes it a compound of interest in synthetic organic chemistry and medicinal chemistry. The benzyl group is a cornerstone in the synthesis of numerous pharmaceuticals and serves as a reliable protecting group for amines that can be readily cleaved via hydrogenolysis[1][2]. The neopentyl group, with its quaternary carbon, provides significant steric bulk, which can influence reaction selectivity, molecular conformation, and the pharmacokinetic properties of a parent molecule.
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the molecule's chemical structure, physicochemical properties, a detailed, field-proven synthesis protocol via reductive amination, and standard methodologies for its structural characterization.
Molecular Structure and Physicochemical Properties
Chemical Structure
The molecular architecture consists of a phenylmethyl (benzyl) group and a 2,2-dimethylpropyl (neopentyl) group covalently bonded to a secondary amine.
-
Systematic IUPAC Name: N-Benzyl-2,2-dimethylpropan-1-amine
-
Common Name: Benzyl Neopentyl Amine
-
CAS Number: 91475-74-0[3]
2D Chemical Structure:
Molecular Formula and Weight
The chemical formula and corresponding molecular weight are fundamental parameters for any chemical synthesis and characterization workflow.
-
Molecular Formula: C₁₂H₁₉N
-
Molecular Weight: 177.29 g/mol [3]
Physicochemical Data Summary
The following table summarizes the core identification and property data for Benzyl Neopentyl Amine.
| Parameter | Value | Reference |
| IUPAC Name | N-Benzyl-2,2-dimethylpropan-1-amine | - |
| CAS Number | 91475-74-0 | [3] |
| Molecular Formula | C₁₂H₁₉N | Calculated |
| Molecular Weight | 177.29 g/mol | [3] |
Synthesis Methodology: Reductive Amination
Reductive amination is a highly efficient and widely employed method for forming carbon-nitrogen bonds, making it an ideal choice for the synthesis of secondary amines like Benzyl Neopentyl Amine.
Principle of the Reaction
The synthesis proceeds in a one-pot, two-step sequence. The first step involves the reaction between an aldehyde (benzaldehyde) and a primary amine (neopentylamine) to form a Schiff base, specifically an N-benzylidene-2,2-dimethylpropan-1-amine intermediate. This imine formation is a reversible equilibrium. The second step is the in situ reduction of the C=N double bond of the imine to a C-N single bond, yielding the target secondary amine.
The choice of reducing agent is critical for the success of this one-pot reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent. Its reduced reactivity prevents the premature reduction of the starting aldehyde, yet it is sufficiently electrophilic to selectively reduce the protonated imine intermediate, which is present in higher concentration. This selectivity is the cornerstone of the protocol's self-validating nature, ensuring a high yield of the desired product over potential side products.
Experimental Protocol
Reagents and Materials:
-
Benzaldehyde (C₇H₆O)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (CH₃COOH), glacial (optional, as catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for elution)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq) and neopentylamine (1.05 eq). Dissolve the components in an appropriate volume of anhydrous dichloromethane (approx. 0.1 M concentration relative to the aldehyde).
-
Imine Formation: Stir the solution at room temperature for 20-30 minutes. A small amount of glacial acetic acid (0.1 eq) can be added to catalyze the formation of the iminium ion, thereby accelerating the reaction.
-
In Situ Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm. The reaction is typically stirred at room temperature for 3-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up (Quenching): Once the reaction is complete, carefully quench the mixture by slowly adding saturated sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Causality Note: This step neutralizes the acidic reaction components and destroys any remaining reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine all organic layers.
-
Washing and Drying: Wash the combined organic phase sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield N-Benzyl-2,2-dimethylpropan-1-amine as a pure compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Benzyl Neopentyl Amine via reductive amination.
Structural Verification and Characterization
Rationale for Verification
Post-synthesis, it is imperative to conduct a thorough structural analysis to confirm the identity of the synthesized molecule and to assess its purity. This is a non-negotiable step in any research or development setting, ensuring the reliability of subsequent biological or chemical studies. A combination of spectroscopic techniques provides a comprehensive and definitive characterization.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the number of different types of protons and their neighboring environments. For Benzyl Neopentyl Amine, the expected spectrum would feature:
-
A multiplet in the aromatic region (~7.2-7.4 ppm) corresponding to the 5 protons of the phenyl ring.
-
A singlet at ~3.7 ppm for the 2 benzylic protons (-CH₂-Ph).
-
A singlet at ~2.3 ppm for the 2 neopentyl protons (-NH-CH₂-C(CH₃)₃).
-
A sharp singlet at ~0.9 ppm integrating to 9 protons, characteristic of the tert-butyl group (-C(CH₃)₃).
-
A broad singlet for the N-H proton, whose chemical shift can vary depending on solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon atoms in the molecule. Key expected signals include those for the aromatic carbons, the benzylic carbon, the two distinct carbons of the neopentyl methylene and quaternary center, and the carbon of the methyl groups.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should be observed at an m/z value corresponding to its molecular weight (177.29).
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present. The spectrum for Benzyl Neopentyl Amine should display:
-
A moderate, sharp absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the secondary amine.
-
Absorptions around 3000-3100 cm⁻¹ for aromatic C-H stretching.
-
Strong absorptions around 2850-2960 cm⁻¹ for aliphatic C-H stretching.
-
Bands around 1450-1600 cm⁻¹ for aromatic C=C ring stretching.
-
Applications and Research Context
Benzyl neopentyl amine is not a widely commercialized chemical but serves as a valuable building block or intermediate in organic synthesis. Its structural motifs suggest several areas of application:
-
Pharmaceutical Scaffolding: Secondary amines are ubiquitous in active pharmaceutical ingredients (APIs)[6]. The combination of the benzyl group with the bulky, lipophilic neopentyl group can be used to probe steric and electronic requirements in receptor binding pockets during drug discovery.
-
Ligand Development: The nitrogen atom can act as a coordination site for metals. The steric hindrance provided by the neopentyl group could be exploited to create bulky ligands that stabilize specific oxidation states or promote unique catalytic activities.
-
Protecting Group Chemistry: While the benzyl group itself is a common protecting group for amines[1], the entire benzyl neopentyl amine moiety could be installed and later modified, with the benzyl portion being selectively cleavable by hydrogenolysis.
Conclusion
N-Benzyl-2,2-dimethylpropan-1-amine is a structurally distinct secondary amine with significant potential as a synthetic intermediate. Its chemical identity is defined by its structure, molecular formula (C₁₂H₁₉N), and molecular weight (177.29 g/mol )[3]. It can be synthesized reliably and in high yield using a robust reductive amination protocol. Definitive characterization through a suite of spectroscopic methods (NMR, MS, IR) is essential to confirm its structure and purity, ensuring its suitability for advanced applications in chemical and pharmaceutical research.
References
- N-Benzyl-2,2-dimethylpropan-1-amine Inform
- Benzylamine - Wikipedia. Wikipedia.
- Synthesis of Benzylamine and Deriv
- Neopentylamine Inform
- Neopentylamine - Wikipedia. Wikipedia.
- Comprehensive Analysis of Benzylamine: Properties, Applic
- Preparation of N-benzylamines - Google Patents.
- Benzylamines - Organic Chemistry Portal. Organic Chemistry Portal.
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An In-depth Technical Guide to Sterically Hindered Secondary Amine Building Blocks for Medicinal Chemistry
Abstract
Sterically hindered secondary amines represent a pivotal class of building blocks in modern medicinal chemistry. Their unique structural features, characterized by bulky substituents flanking the nitrogen atom, impart profound effects on the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive technical overview of these critical moieties, from their strategic importance in drug design to the nuances of their synthesis and characterization. We will explore the causal relationships behind their effects on metabolic stability, selectivity, and basicity, while offering field-proven insights into synthetic strategies and practical applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of sterically hindered secondary amines.
The Strategic Imperative of Steric Hindrance in Drug Design
The amine functional group is one of the most prevalent motifs in pharmaceuticals, with over 80% of FDA-approved small-molecule drugs containing at least one nitrogen atom.[1][2] The basicity and nucleophilicity of the nitrogen lone pair are fundamental to drug-receptor interactions, solubility, and overall pharmacokinetic profiles. However, these same properties can also be liabilities, leading to rapid metabolism, off-target effects, and poor cell permeability.
The introduction of steric bulk around the secondary amine nitrogen provides a powerful tool to modulate these characteristics. By physically shielding the nitrogen atom, medicinal chemists can achieve several strategic advantages:
-
Enhanced Metabolic Stability: Steric hindrance can protect the amine from enzymatic degradation by cytochrome P450 enzymes, a major pathway for drug metabolism.[3] This shielding effect can significantly increase a drug's half-life and bioavailability.
-
Improved Selectivity: The defined three-dimensional structure of a hindered amine can enforce a specific conformation, leading to more precise interactions with the target receptor and reduced binding to off-target proteins.
-
Modulation of Basicity (pKa): The steric environment around the nitrogen atom influences the accessibility of its lone pair of electrons for protonation. While bulky alkyl groups can increase basicity through inductive effects, severe steric congestion can hinder solvation of the conjugate acid, thereby decreasing basicity in aqueous media.[4][5] This fine-tuning of pKa is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Increased Solubility: In some cases, the introduction of sterically hindered amines can disrupt crystal lattice packing, leading to improved solubility of the drug candidate.[6]
Common Structural Motifs of Sterically Hindered Secondary Amines
A diverse array of sterically hindered secondary amine building blocks have been developed and utilized in drug discovery. The choice of a specific scaffold depends on the desired balance of steric bulk, conformational rigidity, and synthetic accessibility.
| Building Block Motif | Key Features | Representative Example(s) |
| 2,2,6,6-Tetramethylpiperidine (TMP) | A highly hindered, non-nucleophilic base.[7] Its derivatives are widely used as radical scavengers and building blocks. | 4-amino-2,2,6,6-tetramethylpiperidine |
| Di-tert-butylamine | A simple yet effective acyclic hindered amine. | N/A |
| Adamantylamines | Possess a rigid, lipophilic cage structure that can improve metabolic stability and target engagement.[3] | 1-Aminoadamantane (a primary amine precursor) |
| Dicyclohexylamine | Offers significant steric bulk with some conformational flexibility. | N/A |
| Azabicycloalkanes | Bicyclic structures that provide conformational constraint and unique 3D vectors for substitution. | 7-Azabicyclo[2.2.1]heptane |
Synthetic Strategies for the Construction of Sterically Hindered C-N Bonds
The formation of a carbon-nitrogen bond involving a sterically hindered secondary amine is often a significant synthetic challenge. The reduced nucleophilicity of the amine and steric repulsion at the electrophilic center can lead to low reaction yields and require specialized conditions. Several powerful methodologies have been developed to overcome these hurdles.
Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine to form an iminium or enamine intermediate, which is then reduced in situ.
-
Causality of Reagent Choice: For hindered systems, the choice of reducing agent is critical. Bulkier reducing agents like sodium triacetoxyborohydride (STAB) are often preferred over sodium cyanoborohydride because they are less reactive towards the carbonyl starting material, allowing the equilibrium to favor iminium ion formation before reduction occurs.[8] The reaction is typically carried out under mildly acidic conditions to facilitate iminium ion formation.
Experimental Protocol: Reductive Amination of a Hindered Ketone [9]
-
To a solution of the ketone (1.0 eq) and the sterically hindered secondary amine (1.2 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added a mild acid catalyst (e.g., acetic acid, 1.0 eq).
-
The mixture is stirred at room temperature for 1-2 hours to allow for iminium ion formation.
-
Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines and has proven to be a powerful tool for coupling hindered amines with aryl halides and triflates.
-
Expert Insights: The success of this reaction hinges on the choice of the palladium catalyst and, most importantly, the phosphine ligand. For sterically demanding couplings, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required.[3] These ligands facilitate the crucial reductive elimination step, which can be slow for hindered substrates. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is also essential.
Diagram: Simplified Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Other C-N Bond Forming Strategies
While reductive amination and Buchwald-Hartwig coupling are the most common methods, other strategies can be employed for the synthesis of sterically hindered secondary amines:
-
Aza-Michael Addition: The conjugate addition of a hindered amine to an α,β-unsaturated carbonyl compound can be an effective method.[10]
-
Nucleophilic Substitution (SN1/SN2): In specific cases, such as with highly stabilized carbocations (e.g., from adamantyl halides), SN1 reactions with hindered amines can proceed.[11] Direct SN2 reactions are generally difficult due to steric hindrance.
Protecting Group Strategies
In multi-step syntheses, the protection and deprotection of a sterically hindered secondary amine can be challenging. The choice of protecting group must balance stability to various reaction conditions with the feasibility of its removal from a sterically congested environment.
| Protecting Group | Introduction | Cleavage Conditions | Considerations |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O), base | Strong acid (TFA, HCl) | Widely used, but cleavage can be slow for highly hindered amines. |
| Cbz (Carboxybenzyl) | Benzyl chloroformate, base | Hydrogenolysis (H₂, Pd/C) | Orthogonal to acid/base labile groups. Hydrogenolysis may be slow. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu, base | Base (e.g., piperidine) | Useful for its mild, base-labile cleavage. |
| Nosyl (2-Nitrobenzenesulfonyl) | Nosyl chloride, base | Thiolate (e.g., thiophenol) and base | Can be cleaved under mild, neutral conditions. |
Case Study: A Sterically Hindered Amine in an Approved Drug
The strategic incorporation of sterically hindered secondary amines is not merely a theoretical concept but has been successfully applied in the development of marketed drugs. A prominent example is in the development of certain antiviral agents, where adamantyl amine derivatives have been utilized.[3] The bulky adamantyl group serves to both enhance lipophilicity, aiding in crossing the viral membrane, and to sterically shield the amine, preventing rapid metabolism and improving the drug's pharmacokinetic profile.
Conclusion and Future Outlook
Sterically hindered secondary amines are indispensable tools in the medicinal chemist's arsenal. Their ability to confer metabolic stability, modulate basicity, and enforce specific conformations makes them highly valuable building blocks for the design of next-generation therapeutics. As our understanding of synthetic methodologies continues to evolve, we can expect to see even more sophisticated and efficient ways to incorporate these challenging yet rewarding motifs. The continued development of novel ligands for cross-coupling reactions and new catalytic systems will undoubtedly expand the accessible chemical space for drug discovery, enabling the synthesis of previously unattainable structures with enhanced therapeutic properties.
References
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The effect of steric hindrance in amines, and sterically destabilized twisted amides… ResearchGate. [Link]
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Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. [Link]
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A Bipyridine-Ester Dual-Modified 2,2,6,6-Tetramethylpiperidin-1-oxyl Derivative for Aqueous Organic Redox Flow Batteries. MDPI. [Link]
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Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. PMC. [Link]
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2,2,6,6-Tetramethylpiperidine. Wikipedia. [Link]
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Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science (RSC Publishing). [Link]
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Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H. [Link]
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Synthesis of 2,2,6,6-Tetramethylpiperidine Derivatives | Request PDF. ResearchGate. [Link]
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Sterically hindered amine derivatives with wide ranges of applications. ResearchGate. [Link]
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Amines. NCERT. [Link]
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steric hinderance and basicity : r/Mcat. Reddit. [Link]
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Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. [Link]
- EP0127356A2 - A 2,2,6,6-tetramethylpiperidine derivative, its production and its use as a stabilizer for synthetic resins.
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A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. [Link]
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Principles of Drug Action 1, Spring 2005, Amines. [Link]
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Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. MDPI. [Link]
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Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. ResearchGate. [Link]
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- 9. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Lipophilic Bulky Amine Scaffolds: A Technical Guide for High-Dimensional Library Design
Executive Summary In modern drug discovery, the "escape from flatland" is no longer a theoretical preference but a clinical necessity. Lipophilic bulky amines represent a critical chemical space that bridges the gap between fragment-based hits and orally bioavailable drugs. These scaffolds—ranging from adamantanes to bicyclo[1.1.1]pentanes (BCPs)—offer unique vectors for engagement with deep hydrophobic pockets (e.g., GPCR Class A, Ion Channels) while serving as robust anchors for library diversification.
This guide provides a technical roadmap for incorporating these scaffolds into discovery libraries, focusing on structural rationale, synthetic access, and the mitigation of inherent liabilities such as hERG inhibition.
Structural Rationale: The Dimensionality Imperative
The historical dominance of
The "Magic Methyl" vs. The "Magic Cage"
While adding a methyl group can boost potency by 10-fold ("Magic Methyl" effect) via desolvation penalties, replacing a flat phenyl ring with a bulky aliphatic cage (the "Magic Cage") often yields:
-
Metabolic Shielding: Steric bulk protects adjacent pharmacophores from CYP450 degradation.
-
Vector Definition: Unlike rotating phenyl rings, rigid cages like adamantane or BCP provide fixed exit vectors, reducing the entropic cost of binding.
-
Lipophilic Efficiency (LipE): These scaffolds maintain lipophilicity required for membrane permeability (and BBB crossing) without the electron-rich
-clouds that attract promiscuous binding.
Key Scaffold Classes
| Scaffold Class | Representative Structure | Geometric Function | Key Application |
| Diamondoids | Adamantan-1-amine | Spherical, | Ion channel blockers (NMDA), Viral M2 channel |
| Bioisosteres | Bicyclo[1.1.1]pentan-1-amine | Linear spacer ( | Phenyl ring replacement, Peptidomimetics |
| Spirocycles | 2-azaspiro[3.3]heptane | Orthogonal vector | FBDD, lowering LogP vs. piperidines |
| Caged Ethers | Oxa-adamantanes | Polarized bulk | Reducing LogP while maintaining shape |
Strategic Scaffold Selection & Liability Management
The primary risk when deploying lipophilic amines is hERG inhibition , leading to QT prolongation. This is driven by the "pharmacophore" of hERG blockade: a basic amine + high lipophilicity + aromatic
The hERG Mitigation Workflow
To utilize these scaffolds safely, one must decouple the basicity from the lipophilicity.
Figure 1: Decision tree for mitigating cardiotoxicity in lipophilic amine libraries.
Synthetic Methodologies
Accessing these sterically congested centers requires high-energy intermediates or radical pathways. Traditional
Protocol A: Strain-Release Amination of [1.1.1]Propellane
This method, popularized by the Baran lab, is the gold standard for accessing BCP-amines. It utilizes the immense strain energy of the propellane central bond (
Application: Synthesis of BCP-amine bioisosteres for phenyl-amine replacement.
Reagents:
-
[1.1.1]Propellane (generated in situ or stored as ether solution)
-
Secondary amine (Nucleophile)
-
TurboGrignard (
) or Radical initiator (Mn(dpm) / Silane)
Step-by-Step Procedure (Radical Approach):
-
Propellane Prep: Prepare a 0.5 M solution of [1.1.1]propellane in Et
O/THF. -
Reaction Assembly: In a flame-dried vial, dissolve the secondary amine (1.0 equiv) and Mn(dpm)
(10 mol%) in degassed EtOH. -
Addition: Add phenylsilane (PhSiH
, 1.2 equiv) followed by the propellane solution (1.5 equiv) at 0°C. -
Propagation: Warm to room temperature and stir vigorously for 4-12 hours. The silane generates a hydridic radical that attacks the propellane, opening the bridgehead to form a BCP radical, which is then trapped by the amine (or via an azide intermediate for primary amines).
-
Workup: Quench with aqueous NaHCO
. Extract with DCM. The BCP-amine is often volatile; avoid high-vacuum drying if the molecular weight is low.
Protocol B: Ritter-Type C-H Amination of Adamantane
For diamondoid scaffolds, direct C-H functionalization at the tertiary carbon is most efficient.
Application: Late-stage diversification of adamantane cores.
Step-by-Step Procedure:
-
Activation: Dissolve adamantane derivative (1.0 equiv) in trifluoroacetic acid (TFA).
-
Nitrene Source: Add acetonitrile (solvent/reactant) and concentrated H
SO (catalytic). -
Oxidation: Slowly add solid NaNO
or HNO at 0°C to generate the tertiary carbocation via hydride abstraction. -
Trapping: Heat to 60°C. The carbocation is trapped by the nitrile to form the nitrilium ion.
-
Hydrolysis: Pour onto ice/water. The resulting acetamide is hydrolyzed using NaOH/EtOH reflux to yield the free amine.
Physicochemical Optimization & Data
The table below contrasts a standard aromatic scaffold with its lipophilic bulky counterparts. Note the improvement in solubility and metabolic stability despite high lipophilicity.
| Property | Aniline (Phenyl-NH2) | Adamantan-1-amine | Bicyclo[1.1.1]pentan-1-amine |
| Geometry | 2D (Planar) | 3D (Spherical) | 3D (Linear/Rod) |
| ClogP | ~0.9 | ~2.4 | ~1.8 |
| tPSA ( | 26.0 | 26.0 | 26.0 |
| Solubility (pH 7.4) | Moderate | Low (unless salt) | High (hydrophilic cage effect) |
| Metabolic Liability | High (Ring hydroxylation) | Low (Steric bulk) | Very Low (Strain/Sterics) |
| pKa (Conj. Acid) | 4.6 (Weak base) | 10.8 (Strong base) | 8.6 (Modulated base) |
Data Source: Aggregated from internal application data and validated against standard medicinal chemistry references [1, 2].
Visualizing the Design Workflow
The following diagram illustrates the logical flow from scaffold selection to library generation, emphasizing the "Escape from Flatland" principle.
Figure 2: Workflow for transitioning from flat aromatic hits to 3D-enriched lipophilic amine libraries.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Gianatassio, R., et al. (2016).[2] Strain-Release Amination. Science. Link
-
Mykhailiuk, P. K. (2019). Bicyclo[1.1.1]pentanes: Emerging Bioisosteres for Arene and tert-Butyl Groups.[2] Organic & Biomolecular Chemistry. Link
-
Gleason, J. L., et al. (2019). Propellane-Free Synthesis of Bicyclo[1.1.1]pentan-1-amine. Journal of the American Chemical Society. Link
-
Wunberg, T., et al. (2006). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. Link
Sources
- 1. A Critical Assessment of Combined Ligand-based and Structure-based Approaches to hERG Channel Blocker Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
N-benzyl-2,2-dimethylpropylamine IUPAC name and synonyms
Executive Summary
N-Benzyl-2,2-dimethylpropylamine (also known as N-benzylneopentylamine) is a sterically demanding secondary amine frequently utilized as a pharmacophore building block and a kinetic probe in organic synthesis. Its structural uniqueness lies in the neopentyl group—a bulky tert-butyl moiety adjacent to the methylene bridge. This steric bulk imparts significant resistance to metabolic dealkylation and enzymatic degradation compared to linear alkyl chains, making it a valuable motif in drug design for modulating lipophilicity and metabolic stability.
This guide provides a definitive technical analysis of its nomenclature, physicochemical properties, and the causality-driven synthetic methodologies required to access it, specifically addressing the challenges posed by the "neopentyl effect."
Nomenclature & Chemical Identity
Precise identification is critical due to the prevalence of structurally similar isomers (e.g., N-isopropylbenzylamine).
| Parameter | Data / Value |
| Preferred IUPAC Name | N-benzyl-2,2-dimethylpropan-1-amine |
| Common Synonyms | N-Benzylneopentylamine; Benzyl(2,2-dimethylpropyl)amine |
| CAS Registry Number | 91475-74-0 (Free base); 10161-52-1 (Hydrochloride salt) |
| Molecular Formula | |
| Molecular Weight | 177.29 g/mol |
| InChI Key | WWEAQWSEERPMNP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)CNCC1=CC=CC=C1 |
Physicochemical Profile
The neopentyl group significantly alters the physical behavior of this amine compared to its linear isomer (N-benzyl-n-butylamine).
| Property | Value (Experimental/Predicted) | Implication for Research |
| pKa (Conjugate Acid) | ~9.8 - 10.2 (Predicted) | Highly basic; exists as a cation at physiological pH. |
| LogP | ~3.2 | High lipophilicity facilitates blood-brain barrier (BBB) penetration. |
| Boiling Point | ~225°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Steric Parameter | High ( | Nucleophilic attacks by this amine are slower; it is a poor nucleophile for crowded electrophiles. |
Synthetic Methodology: The "Neopentyl Effect"
Why Direct Alkylation Fails
A common error in early-stage process development is attempting to synthesize this molecule via Nucleophilic Substitution (
-
The Mechanism:
requires backside attack. -
The Failure Mode: The tert-butyl group at the
-position creates a "steric wall." The van der Waals radii of the methyl groups completely block the trajectory of the incoming nucleophile. -
Outcome: The reaction rate is negligible, or elimination (
) dominates if forcing conditions are used.
The Solution: Reductive Amination
The only robust, scalable route is Reductive Amination . This bypasses the steric hindrance of the
Protocol: Reductive Amination of Pivalaldehyde
Reaction: Benzylamine + Pivalaldehyde
Reagents:
-
Amine: Benzylamine (1.0 equiv)
-
Carbonyl: Pivalaldehyde (Trimethylacetaldehyde) (1.05 equiv)
-
Reductant: Sodium Triacetoxyborohydride (
) or Sodium Borohydride ( ).[1][2] -
Solvent: Dichloromethane (DCM) or Methanol (MeOH).
Step-by-Step Methodology:
-
Imine Formation (Dehydration):
-
Dissolve Pivalaldehyde (10 mmol) in dry DCM (30 mL).
-
Add Benzylamine (10 mmol) dropwise.
-
Expert Insight: Add anhydrous
or 4Å Molecular Sieves to the vessel. Pivalaldehyde is sterically bulky; removing water drives the equilibrium toward the imine (Le Chatelier's principle). Stir for 2–4 hours at Room Temperature (RT).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add
(1.4 equiv) in portions. -
Causality:
is preferred over in direct reductive aminations because it is less basic and does not reduce aldehydes as quickly as it reduces imines, preventing side-product formation (benzyl alcohol). -
Stir overnight at RT.
-
-
Workup (Self-Validating Purification):
-
Quench with saturated
. -
Extract with DCM (
). -
Acid/Base Swing (Crucial):
-
Extract the organic layer with 1M HCl (Product moves to aqueous phase as salt; non-basic impurities stay in organic).
-
Wash the aqueous layer with ether (removes neutral impurities).
-
Basify aqueous layer to pH > 12 with NaOH.
-
Extract back into DCM.
-
-
Dry over
and concentrate.
-
Visualizing the Pathway
The following diagram illustrates the synthesis logic, highlighting the blocked pathway versus the successful route.
Figure 1: Comparison of synthetic routes. Direct alkylation is kinetically forbidden due to beta-branching, necessitating the reductive amination pathway.
Applications in Drug Discovery
Steric Probe & Bioisostere
The tert-butyl group in N-benzyl-2,2-dimethylpropylamine acts as a "fatty" bioisostere for isopropyl or cyclohexyl groups.
-
Metabolic Stability: The absence of protons on the
-carbon (the quaternary center) prevents metabolic oxidation at that position. -
Receptor Fit: It is used to probe the size of hydrophobic pockets in GPCRs and enzymes. If the neopentyl analog binds, the pocket is confirmed to be deep and voluminous.
Pharmaceutical Intermediates
This scaffold is structurally related to the Allylamine Antifungal class (e.g., Butenafine, Terbinafine). While Terbinafine utilizes a naphthyl-methyl group, the N-alkyl-benzylamine core is a shared pharmacophore for inhibiting squalene epoxidase.
Analytical Characterization Standards
To validate the synthesis, the following spectral signatures must be observed:
-
1H NMR (
):- ppm (Singlet, 9H): The diagnostic tert-butyl group.
-
ppm (Singlet, 2H): The methylene group adjacent to the quaternary carbon (
). Note: This is a singlet because there are no neighbors to split it. -
ppm (Singlet, 2H): Benzylic protons (
). - ppm (Multiplet, 5H): Aromatic ring.
-
Mass Spectrometry (ESI+):
- .[3]
-
Fragmentation often shows a loss of the benzyl group (91 m/z) or the neopentyl fragment.
References
-
PubChem. (n.d.).[4] Benzyl(2,2-dimethylpropyl)amine (Compound).[4][3][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination: The Best Way to Make Secondary Amines. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. vaia.com [vaia.com]
- 3. PubChemLite - Benzyl(2,2-dimethylpropyl)amine (C12H19N) [pubchemlite.lcsb.uni.lu]
- 4. N-benzyl-2,2-dimethylpropanamide | C12H17NO | CID 312696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 91475-74-0|N-Benzyl-2,2-dimethylpropan-1-amine|BLD Pharm [bldpharm.com]
A Comparative Analysis of Benzyl Neopentyl Amine versus Linear Alkyl Benzylamines in Drug Development
An In-Depth Technical Guide:
Introduction: The Benzylamine Scaffold in Modern Medicinal Chemistry
Benzylamine and its derivatives represent a cornerstone in pharmaceutical development, serving as crucial intermediates and structural motifs in a vast array of active pharmaceutical ingredients (APIs).[1][2] Their utility spans from antihypertensives and antidepressants to anti-emetic agents and antimicrobials.[1][3] The versatility of the benzylamine scaffold stems from its unique combination of an aromatic ring and a reactive primary or secondary amine group, which allows for systematic modification to fine-tune pharmacological activity.[2]
In the rational design of new chemical entities, the choice of substituents on the amine nitrogen is a critical decision that profoundly influences the molecule's structure-activity relationship (SAR), pharmacokinetic profile, and overall therapeutic potential. This guide provides an in-depth technical comparison of two distinct classes of N-substituted benzylamines: those bearing a sterically hindered neopentyl group (benzyl neopentyl amine) and those with conformationally flexible linear alkyl chains (linear alkyl benzylamines).
For researchers, scientists, and drug development professionals, understanding the nuanced differences between these scaffolds is paramount. This choice can dictate a compound's metabolic stability, receptor selectivity, and ultimately, its viability as a drug candidate. We will explore the synthesis, physicochemical properties, and pharmacological implications of each class, providing both theoretical grounding and practical, field-proven experimental protocols to guide your research and development efforts.
Section 1: A Tale of Two Scaffolds: Physicochemical and Structural Comparison
The fundamental difference between benzyl neopentyl amine and its linear alkyl counterparts lies in the topology of the N-alkyl substituent. This structural divergence creates a cascade of differing physicochemical properties that are critical to drug action.
Molecular Structure & Steric Hindrance
The neopentyl group is characterized by a quaternary carbon atom bonded to the nitrogen via a methylene bridge. This arrangement, often referred to as a "steric shield," imposes significant three-dimensional bulk around the amine nitrogen. In stark contrast, linear alkyl chains (e.g., n-propyl, n-butyl) are conformationally flexible, capable of adopting numerous spatial arrangements.
Caption: Structural comparison highlighting steric bulk vs. flexibility.
The Ramifications of Steric Bulk vs. Flexibility
The decision to employ a sterically hindered or a flexible substituent is a strategic one in drug design, driven by the specific therapeutic target and desired pharmacokinetic profile.
-
Metabolic Stability: The neopentyl group's primary advantage is its ability to protect the rest of the molecule from enzymatic degradation. The bulky structure can physically block the active sites of metabolic enzymes like Cytochrome P450s (CYPs) and Monoamine Oxidases (MAOs), which are common pathways for amine metabolism.[3] This steric shielding often leads to a longer biological half-life and improved oral bioavailability.
-
Receptor Selectivity: Steric hindrance can be a powerful tool for achieving receptor selectivity. A bulky group may prevent the molecule from binding to off-target receptors that have smaller or more constrained binding pockets, thereby reducing side effects. Conversely, a flexible linear chain may be necessary to allow the molecule to adopt the optimal conformation required to fit within a specific binding site, potentially increasing potency.[4]
-
Physicochemical Properties: The size and shape of the alkyl group influence key properties like lipophilicity (LogP) and aqueous solubility. As the length of a linear alkyl chain increases, lipophilicity generally increases, which can affect absorption, distribution, and toxicity.[5]
Comparative Data Summary
The following table summarizes the key physicochemical differences, providing a framework for selecting the appropriate scaffold.
| Property | Benzyl Neopentyl Amine | Linear Alkyl Benzylamine (e.g., N-benzyl-n-butylamine) | Rationale & Implication in Drug Design |
| Steric Hindrance | High | Low to Moderate | High hindrance can block metabolic pathways, increasing half-life.[3] Low hindrance allows for greater conformational freedom to engage with a target. |
| Conformational Freedom | Low | High | A rigid structure can lock in a bioactive conformation but may prevent binding if the conformation is incorrect. Flexibility allows for an induced fit at the receptor site.[4] |
| Metabolic Stability | Generally High | Variable; decreases with simpler, smaller alkyl groups | The neopentyl group is a well-known motif for improving metabolic stability by preventing N-dealkylation and other oxidative processes. |
| Lipophilicity (LogP) | Moderate | Increases with chain length | LogP is a critical determinant of ADME properties. Uncontrolled increases in lipophilicity can lead to poor solubility, high plasma protein binding, and increased toxicity.[5] |
| Basicity (pKa) | Similar to other secondary amines, slightly influenced by the electron-donating nature of the alkyl group. | Similar to other secondary amines, with minor variations based on chain length. | The pKa determines the ionization state at physiological pH, which is crucial for solubility, cell permeability, and receptor interaction (e.g., forming salt bridges). |
| Synthetic Accessibility | Readily synthesized | Readily synthesized | Both scaffolds are accessible through standard synthetic routes like reductive amination, making them practical choices for library synthesis and lead optimization.[6][7] |
Section 2: Synthetic Strategies and Methodologies
The synthesis of both benzyl neopentyl amine and linear alkyl benzylamines is most commonly and efficiently achieved via reductive amination. This two-step, one-pot process is highly versatile and tolerates a wide range of functional groups, making it a workhorse in medicinal chemistry.
General Synthetic Workflow: Reductive Amination
The process involves the initial reaction of benzaldehyde (or a substituted variant) with the desired primary amine (neopentylamine or a linear alkylamine) to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ by a hydride-based reducing agent to yield the final secondary amine.
Caption: General workflow for reductive amination synthesis.
Experimental Protocol: Synthesis of Benzyl Neopentyl Amine
This protocol describes a standard laboratory-scale synthesis. It is a self-validating system; successful synthesis can be confirmed by standard analytical techniques (TLC, LC-MS, NMR) by comparing against the expected molecular weight and spectral data.
Materials:
-
Benzaldehyde (1.0 eq)
-
Neopentylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~5% v/v)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add benzaldehyde and dichloromethane.
-
Amine Addition: Add neopentylamine to the solution and stir for 10-15 minutes at room temperature.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid. This is a crucial step as it catalyzes the formation of the iminium ion, which is the species that is actively reduced.
-
Reductant Addition: Slowly add sodium triacetoxyborohydride in portions. The choice of NaBH(OAc)₃ is strategic; it is a mild and selective reducing agent that does not readily reduce the starting aldehyde, thus minimizing side reactions.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol Adaptation for Linear Alkyl Benzylamines
The protocol above is directly applicable to the synthesis of linear alkyl benzylamines. Simply substitute neopentylamine with the desired linear primary amine (e.g., n-butylamine, isobutylamine, n-hexylamine) on an equimolar basis. The reaction conditions and workup procedure remain identical, demonstrating the versatility of this synthetic approach.
Section 3: Comparative Analysis in a Drug Development Context
The structural and physicochemical differences between these scaffolds have profound implications for their behavior in biological systems.
Structure-Activity Relationship (SAR) Insights
The process of lead optimization heavily relies on understanding SAR—how changes in a molecule's structure affect its biological activity.[4]
-
Benzyl Neopentyl Amine in SAR: Introducing the neopentyl group is a deliberate tactic to probe the steric tolerance of a receptor's binding pocket. If activity is retained or enhanced, it suggests the pocket is large and accommodating. If activity is lost, it indicates a sterically constrained region. Furthermore, the rigidity of the neopentyl group can help "lock in" a specific conformation of the benzyl moiety, which can be beneficial if that conformation is the one required for optimal binding (the "bioactive conformation").
-
Linear Alkyl Benzylamines in SAR: Linear chains are used to explore hydrophobic pockets and to optimize van der Waals interactions within the binding site. Systematically increasing the chain length (e.g., from methyl to ethyl to propyl) allows for a fine-tuning of potency.[4] However, this increased flexibility can sometimes come at an entropic cost upon binding, as the molecule must adopt a single, ordered conformation.
Pharmacokinetic (PK) Profile Comparison
A compound's journey through the body (its ADME profile) is as important as its potency. Here, the differences are stark.
-
Metabolism: As previously noted, the key advantage of the benzyl neopentyl amine scaffold is its enhanced metabolic stability. The quaternary carbon of the neopentyl group is not susceptible to oxidation, and the steric bulk hinders enzymatic access to the C-N bond for N-dealkylation, a primary metabolic route for many amines. Linear alkyl chains, particularly shorter ones, are more susceptible to oxidation and dealkylation, leading to faster clearance and a shorter half-life.[8]
-
Distribution: Lipophilicity plays a major role in a drug's volume of distribution (Vd). Highly lipophilic compounds, which can be generated by using long linear alkyl chains, tend to distribute more extensively into tissues, leading to a higher Vd. This can be desirable for targeting tissues but may also lead to accumulation and longer-term toxicity.
Decision Framework for Scaffold Selection
The choice between these scaffolds is not arbitrary. It is a hypothesis-driven decision based on the project's goals. This workflow illustrates the logical process.
Caption: A logical workflow for scaffold selection in drug discovery.
Experimental Protocol: In Vitro Metabolic Stability Assay
To empirically validate the hypothesis that the neopentyl group enhances metabolic stability, an in vitro assay using human liver microsomes (HLM) is the industry standard.
Objective: To determine the rate of disappearance of the test compound over time in the presence of metabolically active liver enzymes.
Materials:
-
Test Compounds (Benzyl neopentyl amine and a linear alkyl benzylamine)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile with internal standard (for quenching and analysis)
-
Incubator/water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of test compounds in DMSO. Prepare a master mix of HLM and phosphate buffer.
-
Pre-incubation: In a 96-well plate, add the HLM master mix and the test compound (final DMSO concentration <0.5%). Pre-incubate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The rationale here is that CYP enzymes require NADPH as a cofactor; without it, no metabolism occurs (this serves as a negative control).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an analytical internal standard. The "T=0" sample is quenched immediately after adding the NADPH system.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k). A longer half-life indicates greater metabolic stability.
Conclusion and Future Outlook
The choice between a benzyl neopentyl amine and a linear alkyl benzylamine is a critical decision point in drug discovery that balances the need for metabolic stability against the requirement for conformational flexibility and potency.
-
Benzyl neopentyl amine is the scaffold of choice when early metabolic instability is a known or suspected liability. Its sterically hindered nature provides a robust defense against common metabolic pathways, making it an excellent tool for increasing a compound's half-life and for probing the steric constraints of a biological target.
-
Linear alkyl benzylamines offer unparalleled versatility for SAR exploration. They allow for the systematic optimization of hydrophobic and van der Waals interactions, enabling the fine-tuning of potency and physicochemical properties. They are the ideal choice when exploring a new target where the binding site topology is unknown or when flexibility is required for high-affinity binding.
As our understanding of drug metabolism and receptor biology deepens, the rational selection of N-alkyl substituents will continue to be a key strategy for designing safer and more effective medicines. The principles outlined in this guide provide a foundational framework for making informed, data-driven decisions in this crucial aspect of medicinal chemistry.
References
-
Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Retrieved from [Link]
-
Gil-Longo, J., et al. (1996). Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives. PubMed. Retrieved from [Link]
-
Halberstadt, M., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Benzylamine: A Versatile Primary Amine for Pharmaceutical Synthesis, Agrochemicals, and Industrial Applications. Retrieved from [Link]
-
Hussain, S., et al. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. ResearchGate. Retrieved from [Link]
-
Chasseaud, L. F., & Hawkins, D. R. (1987). Pharmacokinetics of benzydamine. PubMed. Retrieved from [Link]
-
Baldock, G. A., et al. (1991). Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects. PubMed. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects. Retrieved from [Link]
-
Ballantyne, B., et al. (1985). The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine. PubMed. Retrieved from [Link]
-
Catanese, B., et al. (1987). Pharmacokinetics of benzydamine. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzylamine. PubChem Compound Database. Retrieved from [Link]
-
Mojena, M., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Pharmacology. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzylamine by C-C coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
-
IntechOpen. (2023, December 15). Chapter 2: Synthetic Methods for Alkyl Amines. Retrieved from [Link]
-
Nefzi, A., et al. (1998). Solid phase synthesis of benzylamine-derived sulfonamide library. PubMed. Retrieved from [Link]
-
Designer-Drug.com. (n.d.). Synthesis of Benzylamine and Derivatives. Retrieved from [Link]
-
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Univar Solutions. (2025, December 22). Linear Alkyl Benzene Explained: Production, Properties, and Industrial Applications. Retrieved from [Link]
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An In-depth Technical Guide to the Electronic Properties of N-benzyl-2,2-dimethylpropan-1-amine
Abstract
N-benzyl-2,2-dimethylpropan-1-amine, a secondary amine featuring a sterically demanding neopentyl group and an electronically significant benzyl moiety, presents a unique landscape of electronic properties. These characteristics, governed by a delicate interplay of inductive effects, steric hindrance, and aromatic interactions, are critical to its reactivity, basicity, and potential utility as a pharmacological scaffold or synthetic intermediate. As direct experimental data on this specific molecule is not extensively published, this guide provides a comprehensive framework for its characterization. We will explore its predicted electronic nature based on established chemical principles and outline detailed, field-proven experimental and computational protocols for the empirical determination of its key electronic parameters. This document serves as both a predictive analysis and a practical roadmap for researchers.
Introduction and Molecular Overview
N-benzyl-2,2-dimethylpropan-1-amine is characterized by a central nitrogen atom bonded to two distinct substituents: a benzyl group (-CH₂-Ph) and a neopentyl group (-CH₂-C(CH₃)₃). This unique substitution pattern is the primary determinant of its electronic behavior.
-
The Benzyl Group: This group introduces a phenyl ring, a π-electron system that is fundamentally electron-withdrawing (-I effect). However, it is insulated from the nitrogen by a methylene (-CH₂) spacer, which itself is weakly electron-donating (+I effect). This duality allows for complex electronic interactions, including potential π-system participation.
-
The Neopentyl Group: This bulky alkyl group is strongly electron-donating (+I effect), increasing electron density on the nitrogen atom. More importantly, its t-butyl-like structure imposes significant steric hindrance around the nitrogen's lone pair, which can dramatically influence its accessibility and, consequently, its chemical behavior.
Understanding the balance between these steric and electronic factors is paramount for predicting its role in chemical synthesis and its potential interactions in biological systems.
Predicted Electronic Properties & Theoretical Framework
A predictive assessment, grounded in the behavior of analogous compounds, provides a strong foundation for subsequent experimental design.
Basicity and pKa
The basicity of an amine, quantified by the pKa of its conjugate acid, is a direct measure of the availability of its nitrogen lone pair to accept a proton. For N-benzyl-2,2-dimethylpropan-1-amine, we can predict its pKa by comparing it with related secondary amines.
| Compound | Structure | pKa of Conjugate Acid | Key Features |
| Dibenzylamine | (PhCH₂)₂NH | 8.52[1][2] | Two electron-withdrawing benzyl groups. |
| Diisopropylamine | ((CH₃)₂CH)₂NH | 11.05 - 11.07[3][4][5][6] | Two electron-donating, moderately bulky alkyl groups. |
| N-benzyl-2,2-dimethylpropan-1-amine | PhCH₂NHCH₂C(CH₃)₃ | ~9.5 - 10.5 (Predicted) | One donating/bulky alkyl group, one withdrawing benzyl group. |
Causality: The neopentyl group's strong +I effect will increase the intrinsic basicity of the nitrogen, pushing the pKa higher than that of dibenzylamine. However, the extreme steric hindrance will likely impede the solvation of the resulting conjugate acid, a factor that tends to lower the pKa in aqueous solution. Therefore, its pKa is predicted to lie between that of dibenzylamine and a highly basic, sterically hindered amine like diisopropylamine.
Nucleophilicity and Reactivity
While related to basicity, nucleophilicity is a kinetic property describing the rate at which the amine attacks an electrophilic center. Due to the severe steric shielding of the nitrogen lone pair by the neopentyl group, N-benzyl-2,2-dimethylpropan-1-amine is expected to be a poor nucleophile but a strong, non-nucleophilic base . This characteristic is highly valuable in organic synthesis, for instance, in promoting elimination reactions while minimizing competing substitution reactions.
Synthesis and Structural Confirmation
The definitive characterization of electronic properties requires a pure sample of the target compound. A reliable synthetic route is direct N-alkylation or reductive amination.
Proposed Synthesis: N-Alkylation
A common and effective method is the N-alkylation of benzylamine with a neopentyl halide (e.g., neopentyl bromide) in the presence of a suitable base to neutralize the HBr byproduct.[7][8] The use of a robust base like cesium carbonate in an anhydrous polar aprotic solvent such as DMF can promote selective mono-alkylation.[9][10]
Caption: Workflow for N-Alkylation Synthesis.
Spectroscopic Characterization
Confirmation of the structure is achieved through standard spectroscopic methods.
-
¹H NMR: Expected signals would include a singlet for the nine equivalent methyl protons of the neopentyl group (~0.9-1.1 ppm), a singlet for the benzylic methylene protons (~3.7-3.9 ppm), a singlet for the neopentyl methylene protons, and multiplets for the five aromatic protons (~7.2-7.4 ppm).[11]
-
¹³C NMR: Key signals would include the quaternary carbon and methyl carbons of the neopentyl group, the two distinct methylene carbons (Cα to nitrogen), and the characteristic signals for the phenyl ring carbons.[12]
-
IR Spectroscopy: A characteristic N-H stretch for a secondary amine would be visible around 3300-3500 cm⁻¹, which is typically a single, sharp peak.[13]
-
Mass Spectrometry: The molecular ion peak would confirm the molecular weight of 177.29 g/mol .[14]
Experimental Protocols for Electronic Property Determination
The following protocols provide a self-validating framework for empirically measuring the key electronic properties of the synthesized compound.
Cyclic Voltammetry (CV) for Oxidation Potential
CV measures the potential at which a molecule is oxidized. For an amine, this corresponds to the removal of an electron from the nitrogen-centered Highest Occupied Molecular Orbital (HOMO). A more positive oxidation potential indicates that the electron is held more tightly, signifying lower HOMO energy and greater stability.
Protocol:
-
Solution Preparation: Prepare a 1-5 mM solution of N-benzyl-2,2-dimethylpropan-1-amine in dry, degassed acetonitrile.[15] Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.[16]
-
Electrochemical Cell Setup: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Deoxygenation: Purge the solution with inert gas (argon or nitrogen) for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurement.[16]
-
Data Acquisition: Scan the potential from an initial value of 0 V towards a positive vertex potential (e.g., +1.5 V) and back. The scan rate should be set to 100 mV/s.[17]
-
Internal Referencing: After acquiring the data, add a small amount of ferrocene to the solution and record its voltammogram. The well-defined, reversible ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal standard to which the amine's oxidation potential can be accurately referenced.
-
Analysis: The potential at the peak of the irreversible oxidation wave for the amine (Epa) is the primary data point. Secondary and tertiary amines typically show irreversible oxidation waves.[18][19][20] The steric hindrance from the neopentyl group is expected to make oxidation more difficult, resulting in a relatively high positive potential compared to less hindered secondary amines.
Caption: Experimental Workflow for Cyclic Voltammetry.
UV-Visible Spectroscopy
UV-Vis spectroscopy probes electronic transitions between molecular orbitals. For N-benzyl-2,2-dimethylpropan-1-amine, two main types of transitions are expected:
-
π → π* transitions: Associated with the benzene ring, typically showing fine structure around 250-270 nm.
-
n → σ* transitions: Involving the promotion of an electron from the nitrogen lone pair (non-bonding orbital, 'n') to an anti-bonding sigma orbital. These are typically found at shorter wavelengths (<230 nm).
Protocol:
-
Solution Preparation: Prepare a dilute (~0.1 mM) solution of the amine in a UV-transparent solvent like cyclohexane or acetonitrile.
-
Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Sample Measurement: Record the absorption spectrum of the amine solution from 190 nm to 400 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) for each transition. The position and intensity of the benzenoid bands can provide insight into how the bulky amino substituent electronically perturbs the phenyl ring. For benzylamine itself, absorption maxima are observed at 206 nm and 256 nm.[21]
Computational Chemistry: DFT Analysis
Density Functional Theory (DFT) provides a powerful in-silico method to visualize and quantify electronic properties that are difficult to measure directly.[22][23]
Protocol:
-
Structure Optimization: Build the molecular structure of N-benzyl-2,2-dimethylpropan-1-amine in a computational chemistry software package (e.g., Gaussian, ORCA). Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311G(d,p)).[24]
-
Orbital Analysis: From the optimized structure, calculate the molecular orbitals. Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[25]
-
HOMO: Expected to be localized primarily on the nitrogen lone pair with some delocalization into the phenyl π-system. Its energy level is correlated with the oxidation potential.
-
LUMO: Expected to be a π* anti-bonding orbital localized on the phenyl ring.
-
-
Electrostatic Potential Mapping: Calculate and visualize the Molecular Electrostatic Potential (MEP) map.[24] This map illustrates the charge distribution across the molecule. The region around the nitrogen lone pair will show a distinct area of negative potential (red/yellow), visually confirming its role as the primary site for electrophilic attack.
Caption: Workflow for DFT Computational Analysis.
Conclusion and Outlook
The electronic properties of N-benzyl-2,2-dimethylpropan-1-amine are defined by a compelling structural dichotomy: the electron-donating, sterically massive neopentyl group and the electron-withdrawing benzyl group. This guide predicts the molecule to be a strong, non-nucleophilic base with a moderately high oxidation potential, reflecting a nitrogen lone pair that is electron-rich but sterically encumbered. The provided experimental and computational workflows offer a robust, multi-faceted approach to validate these predictions and generate a comprehensive electronic profile. A thorough understanding of these properties is essential for leveraging this molecule's unique characteristics in the rational design of new synthetic reagents, catalysts, and pharmacologically active agents.
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Methodological & Application
Application Notes & Protocols: Benzyl Neopentyl Amine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone of modern medicinal chemistry, offering an efficient and rational alternative to high-throughput screening for identifying novel lead compounds.[1][2] This approach relies on the identification of low-molecular-weight fragments that bind with low affinity but high ligand efficiency to a biological target.[3] These initial hits then serve as starting points for structure-guided optimization into potent drug candidates.[4] This document provides a detailed guide to the application of Benzyl Neopentyl Amine, a versatile and strategically designed fragment, within an FBDD campaign. We will explore the rationale for its use, present detailed protocols for screening and validation, and outline strategies for its elaboration into higher-affinity leads.
Benzyl Neopentyl Amine: A Privileged Fragment
Benzyl neopentyl amine is a secondary amine featuring a unique combination of three key structural motifs: a benzyl group, an amine linker, and a neopentyl group. This design is not arbitrary; each component is selected to probe specific features of a protein's binding site, making it a highly informative fragment.
-
The Benzyl Group: The aromatic phenyl ring is a classic pharmacophore component, capable of engaging in hydrophobic and π-stacking interactions. Its presence allows the fragment to probe for flat, greasy pockets within the target protein. It also serves as a synthetically tractable handle for future chemical modification.[5][6]
-
The Secondary Amine: The nitrogen atom, with its lone pair of electrons and associated hydrogen, is a critical interaction hub.[7][8] It can act as both a hydrogen bond donor and acceptor, allowing it to form specific, directional interactions with polar residues like aspartate, glutamate, or serine, or with backbone carbonyls.[9][10] Its basicity can also be crucial for forming salt bridges with acidic residues.[7]
-
The Neopentyl Group: This bulky, sterically hindered alkyl group provides a significant lipophilic component.[11][12] Its primary role is to explore the steric tolerance of a binding site. A successful binding event indicates the presence of a sufficiently large and accommodating hydrophobic pocket. Furthermore, the quaternary "neopentyl" carbon can confer metabolic stability by shielding adjacent positions from enzymatic degradation.[11][13]
Physicochemical Properties & "Rule of Three" Compliance
For a molecule to be considered a viable fragment, it should generally adhere to the "Rule of Three" (Ro3), which helps ensure it has the appropriate properties for FBDD.[14] Benzyl neopentyl amine aligns well with these guidelines.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | 177.29 g/mol | < 300 Da | Yes |
| cLogP | ~2.8 | ≤ 3 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 1 | ≤ 3 | Yes |
| Rotatable Bonds | 4 | ≤ 3 | No* |
-
While slightly exceeding the rotatable bond count, its defined structural motifs provide conformational constraints, making it a valuable tool for probing binding sites.
FBDD Workflow with Benzyl Neopentyl Amine
A successful FBDD campaign is a multi-stage, iterative process. The goal is to move from a weakly binding fragment to a potent, optimized lead compound through a logical, evidence-based progression. The workflow below illustrates the central role of biophysical screening and structural biology in this process.
Primary Screening Protocols: Finding the Initial Hit
Because fragments bind weakly (typically with dissociation constants, KD, in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[4][15]
Protocol 3.1: Surface Plasmon Resonance (SPR) Screening
Principle: SPR is a label-free technique that detects binding events by measuring changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.[16] It is valued for its high throughput and low protein consumption, making it an excellent primary screening tool.[16][17]
Methodology:
-
Chip Preparation & Immobilization:
-
Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Immobilize the target protein to the desired density (e.g., 8000-10000 Response Units, RU) via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution. A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding signals.
-
-
Fragment Preparation:
-
Prepare a stock solution of benzyl neopentyl amine (e.g., 100 mM in 100% DMSO).
-
Prepare the final screening solution by diluting the stock into the running buffer (e.g., HBS-EP+, pH 7.4) to the desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is matched across all samples and is low (e.g., ≤1%).
-
-
Screening Run:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the benzyl neopentyl amine solution over the reference and target flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
After each cycle, regenerate the chip surface with a gentle regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Perform a reference subtraction (Target RU - Reference RU) to get the specific binding signal.
-
A binding response significantly above the baseline noise is considered a preliminary hit.
-
Causality & Trustworthiness: The use of a reference cell is critical to eliminate false positives from bulk refractive index changes or non-specific binding to the chip matrix. Running buffer-only (blank) injections help to double-subtract any signal drift.
Protocol 3.2: Saturation Transfer Difference (STD) NMR Screening
Principle: STD NMR is a powerful ligand-observed NMR technique that identifies binders by detecting the transfer of magnetic saturation from a large target protein to a small molecule upon binding.[18] Only molecules that come into close contact with the protein will receive this saturation, making the technique highly reliable with few false positives.[18]
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pH 7.4).
-
Add benzyl neopentyl amine to the protein solution to a final concentration of 100-500 µM.
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹H reference spectrum to confirm the presence and integrity of the fragment's signals.
-
Set up the STD experiment. This involves creating a train of selective radiofrequency pulses to saturate a region of the protein's spectrum where no ligand signals are present (on-resonance, e.g., -1.0 ppm).
-
A second experiment is run with the saturation frequency set far away from any protein or ligand signals (off-resonance, e.g., 40 ppm).
-
-
Data Processing & Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
The resulting "difference spectrum" will only show signals from the fragment that was in close proximity to the saturated protein.
-
The presence of clear signals for the benzyl and/or neopentyl protons in the difference spectrum confirms binding.
-
Causality & Trustworthiness: This method directly observes the binding event in solution without immobilization. The subtraction method effectively cancels out signals from non-binding molecules, making it a robust validation tool.
Hit Validation and Structural Characterization
An initial hit from a primary screen must be rigorously validated to confirm its binding affinity and, most importantly, its binding mode.
Protocol 4.1: X-ray Crystallography for Structural Elucidation
Principle: Determining the high-resolution, three-dimensional structure of the fragment bound to its target provides unequivocal proof of binding and reveals the precise interactions that anchor the fragment.[19] This structural information is the foundation for rational, structure-guided lead optimization.[17][20]
Methodology Workflow:
-
Protein Crystallization: Obtain high-quality crystals of the target protein using techniques like vapor diffusion (sitting or hanging drop).
-
Fragment Soaking: Transfer the protein crystals into a solution containing a high concentration of benzyl neopentyl amine (e.g., 1-10 mM) and allow it to diffuse into the crystal lattice and bind to the target.
-
Cryo-protection & Data Collection: Soak the crystal in a cryo-protectant solution and flash-cool it in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Solution & Refinement: Process the diffraction data and solve the structure by molecular replacement using a known structure of the protein. Carefully examine the resulting electron density map for evidence of the bound fragment.
-
Analysis: If the fragment is present, build it into the density and refine the model. Analyze the specific hydrogen bonds, hydrophobic contacts, and π-stacking interactions between benzyl neopentyl amine and the protein.
Fragment-to-Lead: Elaboration Strategies
With a confirmed binding mode, the low-affinity fragment can be evolved into a potent lead. The most common strategy is fragment growing , where chemical modifications are made to the core fragment to engage with adjacent regions of the binding site.[20][21]
Strategy 5.1: Fragment Growing from the Benzyl Neopentyl Amine Core
The crystal structure is the map for this process. It reveals "growth vectors"—directions in which the fragment can be extended to form new, favorable interactions, thereby increasing affinity.
-
Vector 1 (Aromatic Ring): The para-position of the benzyl ring is often a synthetically accessible point for modification. If the structural data shows an adjacent polar residue or a water molecule that can be displaced, adding a small polar group (e.g., -OH, -NH₂) here could dramatically increase affinity.
-
Vector 2 (Neopentyl Group): The structural data might show that the bulky neopentyl group is a poor fit or causes a steric clash. Replacing it with smaller groups (e.g., isobutyl, propyl) could improve binding. Conversely, if there is additional unexplored hydrophobic space, it could be extended to an even larger group.
-
Vector 3 (Amine Modification): While the secondary amine is likely making a key interaction, its hydrogen could be replaced (e.g., via N-methylation or N-acetylation) if the structural data suggests this would be tolerated or beneficial. This is a less common initial strategy but can be useful for fine-tuning properties.
Conclusion
Benzyl neopentyl amine represents a highly valuable tool in the arsenal of the medicinal chemist. Its constituent parts are designed to systematically probe the key types of interactions that govern molecular recognition: hydrophobic, aromatic, steric, and polar. By employing a rigorous workflow of high-sensitivity biophysical screening, orthogonal validation, and structure-based design, this fragment can serve as an exceptional starting point for the discovery of novel, high-affinity lead compounds. The protocols and strategies outlined herein provide a robust framework for leveraging benzyl neopentyl amine to its full potential in any FBDD campaign.
References
-
Verdonk, M. L., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]
-
Kirsch, P., et al. (2019). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal. [Link]
-
FBDD Consortium. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PubMed. [Link]
-
Strecker, V., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers Media S.A.[Link]
-
do Adro, M., et al. (2021). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Journal of Medicinal Chemistry. [Link]
-
Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
-
de Souza, G. A., et al. (2025). Fragment-based drug discovery: A graphical review. Medicinal Research Reviews. [Link]
-
Creative Biostructure. (n.d.). Fragment-to-Lead. Creative Biostructure Drug Discovery. [Link]
-
PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [Link]
-
S. S, S., & P, P. (2022). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Fiveable. (n.d.). Neopentyl Definition. Organic Chemistry Key Term. [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. [Link]
-
Ciulli, A., & Williams, G. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. Protein-Ligand Interactions. [Link]
-
CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. CrystalsFirst. [Link]
-
Chemistry Steps. (n.d.). Amine Functional Group. Chemistry Steps. [Link]
-
Chemistry Page. (2023). What is a neopentyl group? Medium. [Link]
-
Neumann, T., et al. (2010). Fragment Screening by Surface Plasmon Resonance. Journal of Medicinal Chemistry. [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Neopentyl group. UCLA. [Link]
-
Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Emerging Topics in Life Sciences. [Link]
-
Wermuth, C. G. (2008). The Role of Functional Groups in Drug–Receptor Interactions. The Practice of Medicinal Chemistry. [Link]
-
G. Wermuth, C. (2008). The Role of Functional Groups in Drug-Receptor Interactions. ResearchGate. [Link]
-
Inochem. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry? Inochem. [Link]
-
ChemAnalyst. (n.d.). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. ChemAnalyst. [Link]
-
ChemTalk. (n.d.). Amine Functional Group. ChemTalk. [Link]
-
Wikipedia. (n.d.). Benzylamine. Wikipedia. [Link]
-
Mahy, W., et al. (2023). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Chemistry. [Link]
-
Scott, J. S., et al. (2023). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. Reaction Chemistry & Engineering. [Link]
-
ResearchGate. (n.d.). Selected benzyl amine-containing examples of FDA-approved pharmaceuticals. ResearchGate. [Link]
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 3. drughunter.com [drughunter.com]
- 4. Fragment-based drug discovery: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. Benzylamine - Wikipedia [en.wikipedia.org]
- 7. Amine Functional Group - Chemistry Steps [chemistrysteps.com]
- 8. Amine Functional Group | ChemTalk [chemistrytalk.org]
- 9. wpage.unina.it [wpage.unina.it]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. srjng88.medium.com [srjng88.medium.com]
- 13. Neopentyl Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]
- 14. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
N-alkylation of benzyl neopentyl amine with alkyl halides
Application Note: High-Efficiency N-Alkylation of Sterically Hindered Benzyl Neopentyl Amine
reactions for sterically encumbered secondary amines.Executive Summary
The N-alkylation of benzyl neopentyl amine presents a classic problem in organic synthesis: nucleophilic attack by a sterically crowded amine upon an electrophile. The neopentyl group (
This guide details two optimized protocols to overcome this kinetic barrier:
-
Cesium-Promoted Thermal Alkylation: Utilizing the "Cesium Effect" in polar aprotic media to maximize nucleophilicity.
-
Microwave-Assisted Finkelstein Alkylation: A high-energy method for rapid library synthesis.
Mechanistic Insight: The Neopentyl Challenge
To successfully alkylate benzyl neopentyl amine, one must understand the specific structural failure modes.
-
The Substrate: Benzyl neopentyl amine is a secondary amine. While the benzyl group is relatively flexible, the neopentyl group is rigid and bulky.
-
The Barrier: In an
reaction, the nucleophile (Nitrogen) must approach the alkyl halide electrophile ( ) at a angle to the leaving group. The tert-butyl tail of the neopentyl group creates a cone of steric hindrance that destabilizes the transition state. -
The Solution: We must increase the ground state energy of the nucleophile (using a "naked" anion effect via Cesium) and stabilize the transition state using high-dielectric solvents.
Visualizing the Reaction Pathway
Figure 1: Reaction pathway highlighting the competition between substitution (
Strategic Optimization
The "Cesium Effect"
Standard bases like Sodium or Potassium Carbonate often fail because their lattice energy is too high, leading to poor solubility in organic solvents. Cesium Carbonate (
-
Solubility: Higher solubility in DMF/MeCN compared to
. -
Coordination: The large
radius forms weaker ion pairs with the amide/amine anion, creating a more "naked" and reactive nucleophile. -
Basicity: It effectively neutralizes the
byproduct without causing aggressive elimination side reactions often seen with strong organic bases like NaH.
Solvent Selection
-
DMF (N,N-Dimethylformamide): The gold standard. High dielectric constant (
) stabilizes the charged transition state. -
Acetonitrile (MeCN): Good alternative for easier workup (lower boiling point), but may require higher temperatures (sealed tube) to match DMF's kinetics.
Experimental Protocols
Protocol A: Cesium-Promoted Thermal Alkylation (Standard)
Best for: Primary alkyl halides (Methyl, Ethyl, Benzyl) and scale-up.
Reagents:
-
Benzyl neopentyl amine (1.0 equiv)
-
Alkyl Halide (
) (1.2 - 1.5 equiv) -
Cesium Carbonate (
) (2.0 equiv) -
TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Optional Finkelstein catalyst
-
Solvent: Anhydrous DMF (
concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.
-
Dissolution: Add Benzyl neopentyl amine and anhydrous DMF. Stir until dissolved.
-
Base Addition: Add
in a single portion. The suspension will be milky. -
Activation: Add TBAI (10 mol%). Note: This converts alkyl chlorides/bromides to more reactive iodides in situ.
-
Alkylation: Add the Alkyl Halide dropwise via syringe.
-
Reaction: Heat the mixture to 60–80°C .
-
Tip: Monitor by LCMS. Due to the neopentyl bulk, reaction times may range from 4 to 16 hours.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate.[1] Wash
with water (to remove DMF) and with brine. Dry over . -
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Microwave-Assisted Alkylation
Best for: Library generation, sluggish substrates, or secondary alkyl halides.
Reagents:
-
Benzyl neopentyl amine (1.0 equiv)
-
Alkyl Halide (1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) OR
(2.0 equiv) -
Solvent: Acetonitrile (MeCN) or NMP.
Procedure:
-
Loading: In a microwave-safe vial (2–5 mL), add the amine, alkyl halide, and base in MeCN.
-
Sealing: Cap the vial with a crimp top (PTFE septum).
-
Irradiation: Heat to 100–120°C for 20–40 minutes (High Absorption setting).
-
Analysis: Check LCMS. If incomplete, add 0.5 equiv more halide and irradiate for another 20 mins.
-
Workup: Filter off inorganic salts (if using Cs), concentrate in vacuo, and purify directly.
Data & Performance Analysis
The following table summarizes expected outcomes based on the steric parameters of the incoming electrophile.
| Alkyl Halide Type | Example | Protocol | Exp. Yield | Primary Challenge |
| Methyl/Primary | MeI, EtBr | A (Thermal) | 85-95% | None. Works well. |
| Benzylic | Benzyl Bromide | A (Thermal) | 80-90% | Slightly slower due to bulk. |
| Secondary (Linear) | Isopropyl Bromide | B (Microwave) | 40-60% | Elimination. |
| Secondary (Cyclic) | Cyclopentyl Bromide | B (Microwave) | <30% | Severe steric clash. |
| Tertiary | t-Butyl Bromide | N/A | 0% |
Decision Matrix for Protocol Selection
Figure 2: Decision matrix for selecting the optimal alkylation strategy based on the electrophile's steric profile.
Troubleshooting & Critical Notes
-
Elimination vs. Substitution: When using secondary alkyl halides (e.g., isopropyl bromide), the basicity of
may trigger elimination ( ) to form propene.-
Fix: Switch to a weaker base like
in the microwave, or switch strategy to Reductive Amination (using Acetone + ), which avoids the steric barrier entirely.
-
-
Over-Alkylation: Unlike primary amines, benzyl neopentyl amine is secondary. The product is a tertiary amine.[2] Quaternization (forming the ammonium salt) is highly unlikely due to the extreme steric bulk of the neopentyl group. You generally do not need to worry about over-alkylation.
-
Leaving Group: Iodides (
) are vastly superior to bromides or chlorides for this substrate. Always add catalytic NaI or TBAI if using chlorides.
References
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[3] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[2] The Journal of Organic Chemistry, 67(3), 674–683.[3] Link
-
Finkelstein, H. (1910). Preparation of organic iodides from the corresponding chlorides and bromides.[4] Ber. Dtsch. Chem. Ges., 43, 1528. (Foundational reference for in-situ halide exchange).
-
Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation.[2][5][6] Green Chemistry, 6, 219-221. Link
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (General mechanism of SN2 steric hindrance).
Sources
- 1. rsc.org [rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Cesium carbonate mediated exclusive dialkylation of active methylene compounds » Growing Science [growingscience.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
Application Note: Benzyl(2,2-dimethylpropyl)amine as a Sterically Demanding Nucleophile
Topic: Strategic Utilization of Benzyl(2,2-dimethylpropyl)amine in
Executive Summary
Benzyl(2,2-dimethylpropyl)amine (also known as
This guide addresses the kinetic challenges associated with using this amine in
Mechanistic Profiling & Scientific Rationale
The "Neopentyl Effect" in Nucleophiles
Classically, the "neopentyl effect" refers to the inertness of neopentyl halides to substitution.[1] However, when the neopentyl group is on the nucleophile, the effect manifests as a reduction in the nucleophilic constant (
-
Structure:
-
Steric Challenge: The
-butyl group is located on the -carbon relative to the nitrogen. While the nitrogen lone pair is on a primary carbon ( ), the massive bulk of the adjacent -butyl group restricts the rotational freedom and the approach trajectory toward an electrophile. -
Reactivity Consequence: The reaction rate (
) is significantly lower than that of -benzyl-n-butylamine. This necessitates higher activation energies (heat) and more reactive electrophiles (iodides or activated bromides).
Selectivity: vs.
Due to the hindered nature of the nucleophile, it acts as a "bulky base" when paired with secondary alkyl halides.
-
Primary Electrophiles:
dominates. -
Secondary Electrophiles:
elimination is a major competitor. -
Solution: Use of polar aprotic solvents (Acetonitrile, DMF) to strip the cation from the counter-base and use of "soft" bases (Carbonates) rather than alkoxides.
Experimental Protocols
Method A: High-Efficiency Alkylation (Primary Electrophiles)
Best for: Benzyl halides, Allyl halides, and Primary Alkyl Iodides.
Reagents
-
Nucleophile: Benzyl(2,2-dimethylpropyl)amine (
equiv) -
Electrophile: Alkyl Halide (
equiv) -
Base: Cesium Carbonate (
, equiv) – The "Cesium Effect" improves solubility and reactivity. -
Solvent: Acetonitrile (MeCN) [Anhydrous]
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Benzyl(2,2-dimethylpropyl)amine (
mmol) in anhydrous MeCN ( mL, ). -
Base Addition: Add
( mmol) in a single portion. Stir for 10 minutes at Room Temperature (RT) to ensure dispersion. -
Electrophile Addition: Add the alkyl halide (
mmol) dropwise.-
Note: If the electrophile is a solid, dissolve in minimal MeCN before addition.
-
-
Reaction:
-
For Activated Halides (Benzyl/Allyl): Stir at
for 4–6 hours. -
For Unactivated Primary Iodides: Heat to reflux (
) for 12–18 hours.
-
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the secondary amine (
). -
Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Rinse with Ethyl Acetate. Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Method B: Finkelstein-Assisted Alkylation (Secondary/Unreactive Electrophiles)
Best for: Primary Alkyl Bromides, Chlorides, or hindered Primary Electrophiles.
This method generates a reactive alkyl iodide in situ, accelerating the
Reagents
-
Nucleophile: Benzyl(2,2-dimethylpropyl)amine (
equiv) -
Electrophile: Alkyl Bromide/Chloride (
equiv) -
Catalyst: Potassium Iodide (
, equiv) or Tetrabutylammonium Iodide (TBAI, equiv) -
Base:
-Diisopropylethylamine (DIPEA, equiv) -
Solvent: DMF or NMP (High boiling point, polar aprotic)
Step-by-Step Procedure
-
Dissolution: Dissolve the amine (
mmol) and Alkyl Bromide ( mmol) in DMF ( mL). -
Additive: Add TBAI (
mmol) or KI ( mmol). -
Base: Add DIPEA (
mmol). -
Thermal Activation: Heat the mixture to
under an inert atmosphere ( or ).-
Critical: Do not exceed
to prevent degradation of the neopentyl amine or Hofmann elimination of the product.
-
-
Quench: After 24 hours, cool to RT. Dilute with water (
mL) and extract with ( mL).-
Why Ether? DMF partitions into water; Ether extracts the lipophilic amine product efficiently.
-
-
Wash: Wash combined organics with LiCl solution (
) to remove residual DMF.
Optimization & Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Steric bulk preventing attack. | Switch solvent to DMF; Increase Temp to |
| Elimination Product ( | Amine acting as base. | Lower temperature; Switch base to |
| Quaternization (Over-alkylation) | Product is still nucleophilic. | Rare with neopentyl amines. If observed, reduce electrophile to |
| Long Reaction Time (>48h) | High activation energy barrier. | Use Microwave irradiation ( |
Decision Pathway (Graphviz Visualization)
Caption: Decision tree for selecting the optimal alkylation strategy based on electrophile sterics and reactivity profiles.
References
-
Mayr, H., et al. (2011). "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Accounts of Chemical Research. Link
- )
-
Salvatore, R. N., et al. (2001). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[2] Tetrahedron. Link
- Context: Supports the use of Cesium Carbonate in Method A to prevent over-alkylation and assist in solv
-
Magid, R. M. (1980). "Nucleophilic Substitution at Saturated Carbon." Tetrahedron. Link
- Context: Foundational text explaining the steric retardation of r
-
Matier, C. D., et al. (2017).[2] "Copper-Catalyzed Alkylation of Aliphatic Amines." Journal of the American Chemical Society. Link
- Context: Provides alternative catalytic strategies if standard fails due to extreme steric hindrance.
-
PubChem Compound Summary. (2025). "Benzyl(2,2-dimethylpropyl)amine."[3] National Center for Biotechnology Information. Link
- Context: Verification of chemical structure and physical properties ( , LogP).
Sources
Application Note: Synthesis of Pharmaceutical Intermediates Using Bulky Benzylamines
Executive Summary
Bulky benzylamine moieties are privileged pharmacophores in modern drug discovery, appearing in high-value targets such as calcimimetics (Cinacalcet), antihistamines, and novel GPCR ligands. Their steric bulk often enhances metabolic stability and receptor selectivity but presents significant synthetic challenges. Traditional nucleophilic substitutions (
This guide details two field-proven protocols designed specifically to overcome the steric energy barrier: Pd-Catalyzed Buchwald-Hartwig Amination and Ti(IV)-Mediated Reductive Amination . These methods prioritize yield, purity, and scalability for pharmaceutical intermediate synthesis.
Strategic Analysis: Overcoming Steric Hindrance
The synthesis of hindered benzylamines requires a departure from classical alkylation. The choice of method depends primarily on the electrophile partner and the specific nature of the steric bulk (e.g.,
Decision Matrix: Route Selection
The following logic flow illustrates the selection process for the optimal synthetic route based on substrate availability and steric constraints.
Figure 1: Decision matrix for selecting the optimal synthetic route for hindered benzylamines.
Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination
Best for: Coupling bulky primary benzylamines with aryl halides (Cl, Br, I).
The Challenge
In sterically crowded systems, the rate-limiting step is often the coordination of the amine to the Pd(II) center. Standard ligands (e.g., PPh3, dppf) fail here. We utilize Dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) which are engineered to facilitate this coordination while preventing catalyst decomposition.
Materials
-
Substrate: Aryl Bromide (1.0 equiv)
-
Amine: Bulky Benzylamine derivative (1.2 equiv)
-
Catalyst Precursor: Pd(OAc)₂ or Pd₂dba₃ (1–2 mol%)
-
Ligand: RuPhos or BrettPhos (2–4 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology
-
Catalyst Pre-activation (Critical Step):
-
In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂ and the Phosphine Ligand.
-
Add 1/3 of the solvent volume. Stir at room temperature for 5–10 minutes. Observation: The solution should change color (often to a deep orange/red), indicating the formation of the active
species.
-
-
Substrate Addition:
-
Add the Aryl Bromide, Bulky Benzylamine, and Base (Cs₂CO₃ is preferred for functional group tolerance; NaOtBu for non-sensitive substrates).
-
Add the remaining solvent.
-
-
Deoxygenation:
-
Sparge the mixture with Nitrogen/Argon for 5 minutes. Oxygen is a poison to the active catalyst species.
-
-
Reaction:
-
Seal the vessel and heat to 80–100°C .
-
Expert Tip: For extremely hindered amines (e.g.,
-tertiary centers), increase temperature to 110°C and use t-BuBrettPhos.
-
-
Work-up:
-
Cool to room temperature.[1] Filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate and purify via flash chromatography.
-
Protocol B: Ti(IV)-Mediated Reductive Amination
Best for: Condensing benzylamines with sterically hindered ketones (e.g., acetophenones, cyclic ketones).
The Challenge
Direct reductive amination of hindered ketones often stalls at the imine formation stage because the equilibrium favors the starting materials. Titanium(IV) isopropoxide serves a dual purpose: it acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine (ketimine).
Materials
-
Ketone: Hindered Ketone (1.0 equiv)
-
Amine: Benzylamine derivative (1.1–1.2 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.2–1.5 equiv)
-
Reductant: NaBH₄ (1.5 equiv) or NaBH(OAc)₃
-
Solvent: THF or Ethanol (absolute)
Step-by-Step Methodology
-
Imine Formation (The "Titanium Trick"):
-
In a flame-dried flask under Nitrogen, mix the Ketone and Benzylamine (neat or in minimal THF).
-
Add Ti(OiPr)₄ dropwise. Caution: The reaction is slightly exothermic.
-
Stir at room temperature for 6–12 hours.
-
Validation: Monitor by IR spectroscopy. Disappearance of the ketone C=O stretch (~1700 cm⁻¹) and appearance of the imine C=N stretch (~1640 cm⁻¹) indicates completion.
-
-
Reduction:
-
Dilute the viscous mixture with absolute Ethanol or THF.
-
Add NaBH₄ in portions. (Note: NaBH₃CN is toxic and generally unnecessary if Ti(OiPr)₄ is used).
-
Stir for 2–4 hours at room temperature.
-
-
Quenching (Critical for Filtration):
-
The reaction mixture will contain titanium salts that form a gelatinous emulsion with water.
-
Protocol: Add 1N NaOH or a saturated Rochelle’s salt solution. Stir vigorously for 1 hour until two clear layers form (organic vs. aqueous slurry).
-
-
Isolation:
-
Filter the resulting white precipitate (TiO₂) through Celite.
-
Extract the aqueous layer with Ethyl Acetate. Dry over Na₂SO₄ and concentrate.
-
Comparative Data & Optimization
The following table summarizes expected outcomes based on steric parameters.
| Parameter | Classical | Pd-Catalyzed (Protocol A) | Ti-Reductive Amination (Protocol B) |
| Primary Steric Challenge | Competitive Elimination (E2) | Amine Coordination to Metal | Ketimine Equilibrium |
| Typical Yield (Hindered) | < 30% | 75–95% | 80–90% |
| Reaction Time | 24–48 h | 2–12 h | 12–24 h |
| Key Reagent Cost | Low | High (Pd + Ligand) | Moderate (Ti) |
| Scalability | Poor (Side products) | Good (Expensive) | Excellent |
Troubleshooting Guide
-
Low Conversion in Protocol A:
-
Cause: Catalyst poisoning or insufficient ligand.
-
Fix: Re-sparge solvent; switch to a bulkier ligand (e.g., from RuPhos to BrettPhos); ensure base is dry.
-
-
Gel Formation in Protocol B:
-
Cause: Improper quenching of Titanium.
-
Fix: Use Rochelle's salt (potassium sodium tartrate) during workup to solubilize Ti species, or add 10% water in THF and filter the solid TiO₂ before extraction.
-
References
-
Buchwald-Hartwig Amination Foundations
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2] Journal of the American Chemical Society.
-
-
Advanced Ligands for Bulky Amines
-
Maitre, S., et al. (2019).[3] The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition.
-
-
Ti(IV)
- Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1.
-
Bulky Benzylamines in Pharmaceuticals
- Mullard, A. (2018). 2017 FDA drug approvals. Nature Reviews Drug Discovery. (Referencing structures like Cinacalcet).
Sources
Troubleshooting & Optimization
Technical Support Center: Hindered Amide Coupling Optimization
This guide is structured as a Tier 3 Technical Support Hub. It assumes the user understands basic organic synthesis but requires high-level intervention for failed or suboptimal reactions involving sterically encumbered substrates.
Current Status: Operational | Tier: Advanced Application Support Topic: Optimizing Reaction Kinetics for Sterically Hindered Amines
Mission Statement & Core Philosophy
"Time is not a variable; it is a decay function."
In hindered amide couplings, extending reaction time rarely improves yield. Instead, it exponentially increases the probability of racemization (via azlactone formation) , guanidinylation (with uronium reagents), and hydrolysis .
Our objective is to accelerate the coupling rate (
Diagnostic Module: The Reagent Decision Matrix
Before attempting a protocol, assess the steric environment of both the amine and the carboxylic acid. Use this logic flow to select the correct activation chemistry.
Figure 1: Decision matrix for selecting coupling reagents based on steric hindrance and chirality requirements.
The "Silent Killer": Azlactone-Mediated Racemization
Understanding why your reaction fails is critical. When hindrance slows the nucleophilic attack of the amine, the activated acid (O-acylisourea or active ester) has time to cyclize onto the amide backbone, forming an Azlactone (Oxazolone) .
-
The Danger: The C-4 proton of the azlactone is highly acidic (
). Even weak bases like DIPEA will deprotonate it, destroying stereochemistry. -
The Fix: You must use reagents that minimize azlactone formation (T3P) or bases that are sterically unable to deprotonate the intermediate (Collidine).
Figure 2: The kinetic competition between productive coupling and azlactone-mediated racemization.
Validated Experimental Protocols
Protocol A: The Modern Standard (COMU/Oxyma)
Best for: Moderate to high hindrance where HATU has failed or safety is a concern (COMU is non-explosive compared to HOBt/HOAt).
Why it works: COMU creates a highly reactive oxyma-ester. It shows a distinct color change (Orange
-
Dissolve: Carboxylic acid (1.0 equiv) and COMU (1.0 equiv) in DMF or NMP (0.1 M).
-
Base: Add DIPEA (2.0 equiv) or TMP (2,4,6-trimethylpyridine) if racemization is a risk.
-
Visual Check: Solution should turn bright orange/red.
-
-
Activation: Stir for 2 minutes at 0 °C.
-
Addition: Add the hindered amine (1.1 equiv).
-
Monitor: Stir at room temperature.
-
Endpoint: The reaction is complete when the solution turns yellow/colorless (indicating consumption of the active ester).
-
Protocol B: The "Gentle Giant" (T3P - Propylphosphonic Anhydride)
Best for: High hindrance requiring absolute chiral retention. Why it works: T3P does not generate a free active ester that accumulates; it reacts in a concerted manner, drastically reducing azlactone formation.
-
Dissolve: Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (T3P is sold as 50% wt in these solvents).
-
Cool: Bring to 0 °C.
-
Add Base: Add Pyridine (3.0 equiv) or NMM (3.0 equiv). Avoid DIPEA if possible.
-
Add Reagent: Add T3P (1.5 – 2.0 equiv) dropwise.
-
Reaction: Allow to warm to RT.
-
Note: T3P reactions are cleaner but slower. If stuck, heat to 40-50 °C; T3P is thermally stable and low-racemizing even at heat.
-
Protocol C: The "Nuclear Option" (Ghosez’s Reagent)
Best for: "Brick wall" substrates (e.g., tetra-ortho-substituted systems) where uronium/phosphonium salts fail. Why it works: Converts the acid to an Acid Chloride under neutral conditions.[1] Acid chlorides are smaller (less steric bulk) and more electrophilic than OBt/OAt esters.
-
Preparation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.
-
Chlorination: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv). Stir 1h at RT.
-
Coupling:
-
Option 1 (Standard): Add Amine (1.5 equiv) and DIPEA (2.0 equiv).
-
Option 2 (Silver-Promoted): For ultra-low reactivity amines, add AgCN (1.0 equiv) to precipitate AgCl and drive the reaction.
-
Troubleshooting Guide (FAQ)
Q1: My reaction with HATU stalls at 60% conversion. Should I add more HATU? A: NO. Adding more HATU to a mixture containing a secondary amine often leads to guanidinylation (the amine reacts with the central carbon of the HATU reagent instead of the acid).
-
Correct Action: Filter off the urea/byproducts if possible, or perform a workup. Resubmit the crude using Protocol C (Acid Chloride) . The intermediate formed by HATU is likely too bulky to be attacked by your hindered amine.
Q2: I am seeing significant epimerization (D-isomer) in my product. A: Check your base and solvent.
-
Base: Switch from DIPEA/TEA to Collidine (TMP) . Collidine is too bulky to deprotonate the alpha-carbon of the active ester/azlactone but basic enough to absorb the proton from the amine coupling.
-
Solvent: Avoid pure DMF. Use DCM/DMF (1:1) or EtOAc (if using T3P). Polar aprotic solvents like DMF stabilize the charged species that lead to racemization.
Q3: Can I use HFIP (Hexafluoroisopropanol) for these couplings? A: Yes, and you should. HFIP is a "privileged solvent" for hindered couplings. It works by:
-
H-Bonding: It strongly H-bonds to the amine, breaking up aggregates and actually increasing the nucleophilicity of the amine in the transition state.
-
Solvation: It stabilizes the polar transition state of the amide bond formation.
-
Protocol: Run the reaction in DCM:HFIP (4:1) . This often accelerates reaction times from days to minutes.
Comparative Data: Reagent Efficiency
| Reagent | Active Species | Steric Tolerance | Racemization Risk | Byproduct Removal |
| HATU | O-At Ester | Moderate | Moderate | Aqueous Wash |
| COMU | Oxyma Ester | High | Low | Water Soluble (Excellent) |
| T3P | Mixed Anhydride | High | Very Low | Aqueous Wash (Basic) |
| Ghosez | Acid Chloride | Extreme | High (if base used) | Neutral / Evaporation |
| TFFH | Acid Fluoride | Extreme | Low | Aqueous Wash |
References
-
COMU vs. HATU Efficiency: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
T3P for Low Racemization: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
-
Ghosez’s Reagent Protocol: Ghosez, L., et al. (1979).[1] A Polymer-Supported Reagent for the Conversion of Acids to Chlorides. Journal of the Chemical Society, Chemical Communications, 1180.[1]
-
HFIP Solvent Effects: Colomer, I., et al. (2017). Hexafluoroisopropanol as a highly versatile solvent.[5][8] Chemical Reviews, 117(18), 11737-11794.
- Azlactone Mechanism: Benoiton, N. L. (1983). Quantitation of racemization in peptide synthesis. The Peptides: Analysis, Synthesis, Biology, 5, 217-284.
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Hexafluoroisopropanol (HFIP) Promoted Disulfidation and Diselenation of Alkyne, Alkene, and Allene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scielo.br [scielo.br]
- 8. Difunctionalization Processes Enabled by Hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
Preventing over-alkylation side reactions with benzyl neopentyl amine
A Guide to Mastering N-Alkylation and Preventing Over-alkylation Side Reactions
Welcome to the technical support center for synthetic applications involving benzyl neopentyl amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges and solutions you may encounter. This guide is structured to address the core issue of over-alkylation, a common side reaction in amine chemistry, and to leverage the unique properties of benzyl neopentyl amine to your advantage.
Section 1: Understanding the Core Challenge
This section breaks down the fundamental principles governing the desired reaction and its most common side reaction.
Q1: What is over-alkylation, and why is it a persistent problem in amine synthesis?
A: Over-alkylation is a consecutive reaction where the desired alkylated amine product, which is itself an amine, acts as a nucleophile and reacts further with the alkylating agent.[1] In the context of a secondary amine like benzyl neopentyl amine, the target is a tertiary amine. However, this tertiary amine can be further alkylated to form an undesired quaternary ammonium salt.[2][3][4]
This becomes a "runaway" reaction because the product of each alkylation step is often more nucleophilic than the starting material.[3][5] For instance, a primary amine is a better nucleophile than ammonia, a secondary amine is better than a primary, and so on. This increasing reactivity accelerates the subsequent alkylation steps, leading to a mixture of products that can be difficult to separate.[6]
Q2: How does the specific structure of benzyl neopentyl amine inherently minimize this over-alkylation risk?
A: The key to benzyl neopentyl amine's utility lies in its structure, specifically the neopentyl group . This group is exceptionally bulky and creates significant steric hindrance around the nitrogen atom.[7][8]
-
Initial Reaction: While the nitrogen is still a potent nucleophile for the first alkylation, its reactivity is tempered by the steric bulk, making the reaction more controllable than with less hindered amines.
-
Preventing the Second Reaction: After the first alkylation, the product is a tertiary amine with three bulky groups attached to the nitrogen (benzyl, neopentyl, and the newly added alkyl group). The steric congestion around this tertiary nitrogen is now immense. This steric shield dramatically slows down or even prevents the approach of another molecule of the alkylating agent, effectively halting the reaction at the desired tertiary amine stage.[5] The formation of quaternary ammonium salts is therefore significantly suppressed.[5]
This built-in steric protection is the primary reason researchers choose this substrate for controlled mono-alkylation.
Sources
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Video: Preparation of Amines: Alkylation of Ammonia and Amines [jove.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for Lipophilic Secondary Amines
Current Status: Operational Topic: Troubleshooting Solubility in Aqueous Buffers Target Audience: Drug Discovery & Development Scientists
Introduction: The "Invisible" Variable in Your Assay
Welcome to the Solubility Technical Support Center. If you are here, you are likely facing a common paradox: your secondary amine drug candidate (
Lipophilic secondary amines (e.g., desipramine, fluoxetine analogs) present a unique physicochemical challenge. They possess a basic center (
This guide moves beyond generic advice to address the specific mechanistic failures occurring in your tube.
Module 1: The pH/pKa Trap & The Common Ion Effect
The Core Issue
At pH 7.4, a secondary amine with a
-
Intrinsic Solubility (
) Limit: The 0.3% of uncharged "free base" in equilibrium may have such low solubility (nanomolar range) that it drives the equilibrium toward precipitation. -
The Common Ion Effect: If you are using a Hydrochloride (HCl) salt of your drug, diluting it into PBS (which contains ~137 mM NaCl) introduces a massive excess of Chloride ions (
). This pushes the solubility product ( ) equilibrium backward, forcing the drug-salt to precipitate.
Diagnostic Protocol: The "Shift Test"
-
Observation: Compound precipitates in PBS (pH 7.4) but stays clear in Water or 5% Glucose.
-
Root Cause: Common Ion Effect (likely Cl- sensitivity).
-
Observation: Compound precipitates in both PBS and Water at pH 7.4, but clears at pH 4.0.
-
Root Cause: Intrinsic solubility limit of the free base.
Troubleshooting Workflow
Q: My compound is an HCl salt. Why does it precipitate in PBS but not in water? A: You are fighting the Common Ion Effect .
-
Mechanism:
. -
In water:
comes only from your drug (e.g., 10 µM). -
In PBS:
is ~140,000 µM (140 mM). This massive increase drives out of solution to satisfy . -
Solution: Switch to a buffer with non-interfering counter-ions, such as Phosphate buffer (without NaCl) or Tris-Acetate , provided your assay tolerates the ionic strength change.
Visualization: The Solubility Equilibrium
Caption: Pathways to precipitation. Left: Free base crash-out due to pH. Right: Salt crash-out due to high Chloride concentration in buffer.
Module 2: Cosolvent Strategies (The DMSO Paradox)
The "Kinetic Solubility" Trap
Researchers often rely on "Kinetic Solubility"—the time it takes for a compound to precipitate after rapid dilution from DMSO.
-
The Danger: A solution may appear clear for 30 minutes (supersaturated state) but precipitate during a 2-hour incubation, leading to false negatives in bioassays.
-
The "Parabolic" Profile: Solubility does not decrease linearly with water addition. It drops logarithmically. Adding just 5% water to a DMSO stock can decrease solubility by 90%.
Cosolvent Compatibility Table
| Solvent | Max Final % (Cell Assays) | Solubilizing Power (Lipophilic Amines) | Risk Factor |
| DMSO | 0.1% - 0.5% | High | Cell toxicity; Permeability enhancer; Freeze/Thaw precipitation. |
| Ethanol | < 1.0% | Moderate | Evaporation affects concentration; Protein precipitation. |
| PEG 400 | 1% - 5% | High | High viscosity; Can interfere with membrane assays. |
| Glycerol | < 5% | Low | Stabilizes proteins, but poor for lipophilic drugs. |
Protocol: The "Step-Down" Dilution
Do not pipette 1 µL of 10 mM DMSO stock directly into 1 mL of PBS. This creates a local "shock" zone of supersaturation that nucleates crystals immediately.
-
Intermediate Dilution: Dilute 10 mM DMSO stock 1:10 into pure PEG-400 or Ethanol (creates 1 mM working stock).
-
Slow Addition: Add the working stock to the vortexing buffer dropwise.
-
Equilibration: Allow to stand for 15 minutes. Inspect for turbidity (Tyndall effect) using a laser pointer.
Module 3: Advanced Formulation (Cyclodextrins)
When pH adjustment and DMSO fail, encapsulation is the gold standard. Cyclodextrins (CDs) form a "host-guest" complex, hiding the hydrophobic tail of the amine inside a donut-shaped cavity while presenting a hydrophilic exterior to the buffer.[][2]
Why Hydroxypropyl- -Cyclodextrin (HP- -CD)?
-
Native
-CD: Low water solubility (~18 mg/mL); nephrotoxic. -
HP-
-CD: High solubility (>600 mg/mL); FDA approved for parenteral use; ideal cavity size for aromatic secondary amines.
Protocol: In Situ Complexation
Use this when you cannot alter the assay pH.
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in water. Filter sterilize (0.22 µm). -
Solubilization: Add your drug (solid powder) to the CD solution.
-
Note: It is far more effective to dissolve the solid drug into the CD solution than to spike a DMSO stock into the CD solution. DMSO competes for the CD cavity.
-
-
Agitation: Sonicate for 30 minutes or stir overnight at room temperature.
-
pH Adjustment: If the drug is still cloudy, lower the pH to 4.0 to ionize the amine (helping it enter the cavity), then slowly back-titrate to pH 7.4. The complex often remains stable even after the pH returns to neutral (hysteresis effect).
Module 4: Experimental Artifacts (Plastic Binding)
The "Disappearing Drug" Phenomenon
Lipophilic amines (LogP > 3) exhibit high non-specific binding (NSB) to hydrophobic surfaces.
-
Culprit: Polystyrene (PS) plates and standard Polypropylene (PP) tubes.
-
Symptom: Serial dilutions show non-linear biological activity, or LC-MS shows 90% loss of signal in the low-concentration samples (1–10 nM).
Material Selection Guide
| Labware Material | Binding Risk (Lipophilic Amines) | Recommendation |
| Borosilicate Glass | Low | Gold Standard for stock preparation. |
| Standard Polystyrene (PS) | Critical | Avoid for storage. Use only for rapid assays. |
| Standard Polypropylene (PP) | High | Avoid for low concentrations (< 100 nM). |
| Low-Bind PP | Low-Moderate | Acceptable for intermediate steps. |
| Surface Treatment | N/A | Pre-coat tips/tubes with 0.1% BSA or Tween-20 to block sites. |
FAQ: Quick Troubleshooting
Q: Can I heat my solution to dissolve the precipitate? A: Heating dissolves the precipitate kinetically. Upon cooling to 37°C (assay temp), it will likely reprecipitate, often as larger crystals that are more damaging to cells. Only heat if you are using a complexing agent (Cyclodextrin) to overcome the activation energy of inclusion.
Q: My drug is stable in the freezer but precipitates when I thaw it. Why? A: "Salting out" occurs during freezing. As water freezes into pure ice crystals, the concentration of buffer salts and drug in the remaining liquid phase increases massively, forcing precipitation. Action: Vortex vigorously after thawing and ensure the solution is fully room temperature before use.
Q: How do I know if my result is a false positive due to precipitation? A: Run a Dynamic Light Scattering (DLS) check or a simple centrifugation test. Spin the assay media at 15,000 x g for 10 mins. If the supernatant concentration (measured by HPLC/UV) is lower than the pre-spin concentration, you have micro-precipitates.
References
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Gohel, M. C., et al. (2015). Adsorption of cationic peptides to solid surfaces of glass and plastic.[3] PLOS ONE.
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Textbook Reference).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling chemical compounds.
Sources
Technical Guide: Catalyst Selection for Hydrogenation of N-Benzyl Neopentyl Imines
Executive Summary: The "Neopentyl-Benzyl" Paradox
Hydrogenating N-benzyl neopentyl imines presents a dualistic challenge in chemical synthesis that standard protocols often fail to address:
-
Steric Wall (Neopentyl Group): The tert-butyl group adjacent to the imine carbon (
) creates a massive steric barrier ( -value > 4.5), preventing adequate surface contact with heterogeneous catalysts and blocking the coordination sphere of standard homogeneous catalysts. -
Chemoselectivity (N-Benzyl Group): The N-benzyl group is highly labile under standard hydrogenation conditions (hydrogenolysis). Aggressive conditions required to overcome the neopentyl steric bulk often lead to the unwanted cleavage of the benzyl group, resulting in a primary amine rather than the desired secondary amine.
This guide provides a technical roadmap to navigate this paradox, prioritizing Iridium-based homogeneous catalysis for precision and Platinum-based heterogeneous catalysis for robustness.
Catalyst Selection Matrix
The following matrix correlates specific experimental constraints with the optimal catalyst choice.
| Catalyst Class | Specific Catalyst | Suitability | Mechanism Note |
| Homogeneous (Recommended) | Ir-PHOX / Ir-N,P (Pfaltz/Kerr Type) | High | Outer-sphere mechanism allows hydride transfer even to sterically crowded imines. Minimal risk of debenzylation. |
| Heterogeneous | Pt/C (Sulfided or Pure) | Medium | Platinum is far less active for hydrogenolysis than Palladium. Sulfided variants further suppress C-N cleavage. |
| Heterogeneous | Pd/C (Standard) | Critical Failure | High risk of debenzylation. Only use if the N-benzyl group is intended to be removed (one-pot reduction/deprotection). |
| Homogeneous | Ru-BINAP / Rh-Diphosphine | Low | Often require coordination of the imine nitrogen to the metal, which is blocked by the neopentyl bulk. |
Troubleshooting Guide: Homogeneous Systems (Iridium)
Context: Iridium complexes with chiral N,P ligands (e.g., PHOX, Threonine-derived) are the "Gold Standard" for hindered imines. They typically operate via an outer-sphere mechanism where the imine does not need to bind directly to the metal center, bypassing the steric issue.
Issue 1: Low Conversion (<20%)
-
Diagnosis: The catalyst is active but the hydride transfer is too slow due to extreme steric repulsion, or the catalyst has formed an inactive dimer.
-
Corrective Action:
-
Add Iodine (
) or TBAI: Add 5–10 mol% of tetrabutylammonium iodide or elemental iodine. These additives break down inactive Ir-dimers into active monomeric species. -
Increase Pressure, Not Temperature: Increase
pressure to 50–80 bar. Raising temperature often degrades the catalyst before conversion is complete. -
Solvent Switch: Switch to Dichloromethane (DCM) or Trifluoroethanol (TFE) . TFE stabilizes the cationic Ir species and can accelerate the reaction via hydrogen bonding.
-
Issue 2: Low Enantioselectivity (in Asymmetric runs)
-
Diagnosis: E/Z isomerization of the imine substrate is faster than hydrogenation, or the "chiral pocket" is too loose for the small neopentyl chain.
-
Corrective Action:
-
Lower Temperature: Run the reaction at 0°C or -10°C. While this slows the rate, it reduces the rate of uncatalyzed E/Z isomerization.
-
Ligand Tuning: Switch from standard PHOX to MaxPHOX or Spiro-based ligands (e.g., Zhang's ligands). These create a tighter chiral environment that forces the bulky neopentyl group into a specific quadrant.
-
Troubleshooting Guide: Heterogeneous Systems (Pt/C)
Context: Used when enantioselectivity is not required, or for scale-up where catalyst removal must be simple.
Issue 1: Significant Debenzylation (Loss of Benzyl Group)
-
Diagnosis: The catalyst surface is too active for C-N bond cleavage.
-
Corrective Action:
-
Switch to Pt/C: Replace Pd/C with 5% Pt/C. Platinum preferentially reduces C=N over cleaving benzylic C-N bonds.
-
Poison the Catalyst: Add 0.1 equivalents of Diphenyl Sulfide (
) or use commercially available "Sulfided Pt/C". Sulfur occupies the high-energy active sites responsible for hydrogenolysis. -
Acidic Modifiers: Avoid acetic acid. Run in neutral EtOAc or EtOH. Protonation of the amine product makes the benzyl group more susceptible to cleavage.
-
Issue 2: Stall at 50% Conversion
-
Diagnosis: Product inhibition.[1] The secondary amine product is more basic and sterically bulky, poisoning the catalyst surface.
-
Corrective Action:
-
High Pressure Pulse: These reactions often require 50–100 bar to force the substrate onto the surface against the product gradient.
-
Solvent Change: Switch to non-polar solvents like Toluene or Hexane (if solubility permits). This reduces the competitive adsorption of the amine product compared to polar protic solvents.
-
Recommended Protocol: Ir-Catalyzed Hydrogenation[2][3][4][5]
Objective: High-yield reduction of N-benzyl neopentyl imine with preservation of the benzyl group.
Reagents:
-
Substrate: N-benzyl neopentyl imine (1.0 equiv)
-
Catalyst:
(Crabtree’s) or (Pfaltz) (1.0 mol%) -
Solvent: Anhydrous DCM (0.2 M concentration)
-
Additive:
(5 mol%) (Optional, if conversion is sluggish)
Step-by-Step Workflow:
-
Inert Setup: In a glovebox or under strict Ar flow, charge a glass liner with the imine substrate and the Iridium catalyst.
-
Solvation: Add degassed, anhydrous DCM. If using the additive (
), add it now as a solution in DCM. -
Pressurization: Place the liner in a high-pressure steel autoclave. Purge 3 times with
(10 bar), then pressurize to 50 bar . -
Reaction: Stir at Room Temperature (25°C) for 12–24 hours. Note: Do not heat initially.
-
Quench: Vent the hydrogen carefully. Concentrate the solvent.
-
Analysis: Analyze crude by
-NMR. Look for the disappearance of the imine proton ( 7.5–8.5 ppm) and appearance of the benzylic methylene doublet ( 3.5–4.0 ppm).
Visual Logic & Decision Pathways
Diagram 1: Catalyst Selection Decision Tree
This flowchart guides the user based on their specific requirement (Chirality vs. Stability).
Caption: Decision matrix for selecting the optimal catalyst based on chirality and protecting group stability requirements.
Diagram 2: The "Outer-Sphere" Advantage
This diagram illustrates why Iridium works where others fail: The hydride transfer bypasses the steric wall.
Caption: Mechanistic comparison showing how Iridium catalysts (Outer-Sphere) bypass the steric hindrance that blocks Rh/Ru (Inner-Sphere) coordination.
References
-
Baeza, A., & Pfaltz, A. (2010).[2] Iridium-Catalyzed Asymmetric Hydrogenation of Imines.[2][3][4][5] Chemistry – A European Journal, 16(13), 4003–4009.
-
Verdaguer, X., et al. (2021). Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst.[3][6] Journal of the American Chemical Society.
-
BenchChem Technical Notes. (2025). Catalytic Hydrogenolysis for N-Benzyl Deprotection.[7][8][9][10][11]
-
TCI Chemicals. (2024). Heterogeneous Activated Carbon-supported Precious Metal Catalysts.
-
Wang, Y., et al. (2022).[3] Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Iridium-catalyzed asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thesis | New iridium catalysed methods for enantioselective imine hydrogenation | ID: 4m90dw15c | STAX [stax.strath.ac.uk]
- 5. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: 1H NMR Spectral Analysis of N-Benzyl-2,2-dimethylpropan-1-amine
This guide is structured as a high-level technical resource for analytical chemists and synthetic researchers. It prioritizes spectral differentiation between the target secondary amine and its common synthetic byproducts (imines and tertiary amines).
Executive Summary
N-benzyl-2,2-dimethylpropan-1-amine (also known as N-benzylneopentylamine) represents a class of sterically hindered secondary amines critical in medicinal chemistry as pharmacophore linkers. Its synthesis—typically via reductive amination of benzaldehyde with neopentylamine—presents a specific analytical challenge: distinguishing the target secondary amine from the imine intermediate (incomplete reduction) and the tertiary amine byproduct (over-alkylation).
This guide provides a definitive spectral comparison to validate structural integrity, focusing on the diagnostic integration ratios of the benzylic and neopentyl protons.
Structural Analysis & Theoretical Prediction
The molecule consists of two distinct steric domains: the electron-rich aromatic benzyl group and the bulky, aliphatic neopentyl group. The lack of adjacent protons on the quaternary carbon (C2) and the benzylic carbon simplifies the spectrum to a series of singlets, making coupling constants (
Molecular Connectivity & Proton Assignment
The following diagram illustrates the proton environments and their expected magnetic behaviors.
Figure 1: Proton connectivity map for N-benzyl-2,2-dimethylpropan-1-amine. Note the isolation of spin systems resulting in singlet signals for aliphatic methylenes.
Comparative Spectral Data
The "performance" of an NMR assay is defined by its ability to resolve the product from impurities. The table below compares the Target (Secondary Amine) against its two most common synthetic congeners.
Table 1: Chemical Shift Comparison (Solvent: , 400 MHz)
| Proton Environment | Target: Secondary Amine | Alternative A: Imine Precursor | Alternative B: Tertiary Amine | Differentiation Logic |
| Structure | ||||
| Aromatic (Ar-H) | 7.20 – 7.40 (m, 5H) | 7.40 – 7.80 (m, 5H) | 7.20 – 7.40 (m, 10H) | Imine aromatics are deshielded (downfield).[1] |
| Imine (CH=N) | Absent | 8.15 – 8.30 (s, 1H) | Absent | Primary diagnostic for incomplete reduction. |
| Benzylic (Ph-CH2) | 3.78 (s, 2H) | Absent | 3.55 – 3.65 (s, 4H) | Integration is key (2H vs 4H relative to t-Bu). |
| Neopentyl (N-CH2) | 2.35 (s, 2H) | 3.35 (s, 2H) | 2.20 – 2.30 (s, 2H) | Imine N-CH2 is significantly downfield (~1 ppm shift). |
| tert-Butyl (t-Bu) | 0.92 (s, 9H) | 0.98 (s, 9H) | 0.85 – 0.90 (s, 9H) | Minor shifts; use as internal integration standard. |
| Amine (NH) | 1.2 – 2.0 (br s, 1H) | Absent | Absent | Disappears with |
Key Experimental Insights
-
The "Singlet" Advantage: Unlike linear alkyl amines (e.g., N-benzyl-n-propylamine), the neopentyl group has no protons on the
-carbon. This collapses the signal into a sharp singlet rather than a triplet or multiplet. This increases the signal-to-noise ratio (SNR) and allows for precise integration. -
Steric Compression in Tertiary Amines: If over-alkylation occurs (forming the tertiary amine), the steric bulk of the neopentyl group forces the two benzyl groups to rotate, often causing a slight upfield shift of the benzylic protons (shielding) compared to the secondary amine.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this "Decision Tree" protocol. This method validates the synthesis outcome without requiring external standards.
Step 1: Sample Preparation
-
Solvent: Chloroform-d (
) is preferred ( ). -
Concentration: 10-15 mg in 0.6 mL solvent. High concentrations may broaden the NH peak due to hydrogen bonding.
-
Acquisition: Standard pulse sequence (
), 16 scans minimum. Relaxation delay ( ) must be seconds to ensure the 9 equivalent t-Butyl protons relax fully for accurate integration.
Step 2: Spectral Analysis Workflow
Use the following logic flow to determine sample purity.
Figure 2: Logical decision tree for validating N-benzyl-2,2-dimethylpropan-1-amine synthesis.
Step 3: The Shake (Optional Validation)
If the NH peak is obscured by the water peak (common in
-
Add 1-2 drops of Deuterium Oxide (
) to the NMR tube. -
Shake vigorously and allow layers to separate.
-
Re-acquire spectrum.
-
Result: The broad singlet at 1.2–2.0 ppm will vanish (H/D exchange). The benzylic and neopentyl CH2 singlets will remain unchanged.
-
Advanced Considerations
Solvent Effects ( vs. )
While
-
In
(HCl salt): The ammonium proton ( ) appears as a broad singlet typically between 8.5–9.5 ppm. -
Coupling: In dry
, you may observe coupling between the and the adjacent groups, turning the methylene singlets into doublets. This is a definitive proof of the secondary amine structure.
Steric Hindrance & Rotamers
The tert-butyl group is bulky. At room temperature, rotation is usually fast enough to average signals. However, at very low temperatures (< -40°C), peak broadening might occur due to restricted rotation around the
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for general chemical shift rules and fragment additivity).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for specific methylene shift predictions based on -substituents).
-
SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan.[2] [Link] (Reference for verifying aromatic and benzyl fragment shifts).
-
Reich, H. J. (2024). Borch Reductive Amination. University of Wisconsin-Madison Organic Chemistry Data. [Link] (Mechanistic background on reductive amination byproducts).
Sources
Mass spectrometry fragmentation pattern of benzyl neopentyl amine
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Benzyl Neopentyl Amine
Introduction
In the fields of pharmaceutical development, metabolite identification, and synthetic chemistry, unambiguous structural elucidation is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical information about a molecule's mass and, through fragmentation analysis, its structure. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of benzyl neopentyl amine.
The Benzyl Neopentyl Amine Structure: A Tale of Two Moieties
Benzyl neopentyl amine possesses a molecular weight of 177.29 g/mol . Its structure combines two key features that heavily influence its fragmentation:
-
A Benzylamine Core: This provides a site for facile benzylic cleavage, a highly favored fragmentation pathway.[1]
-
A Neopentyl Group: This bulky alkyl group is known for its own characteristic fragmentation patterns, primarily involving the loss of methyl radicals to form stable tertiary carbocations.[2]
According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the 177 g/mol mass of benzyl neopentyl amine.[3]
Predicted Fragmentation Pathways Under Electron Ionization (EI)
Electron ionization is a high-energy technique that often leads to extensive fragmentation, making the molecular ion (M+•) peak unstable and potentially weak or absent for benzylamines.[4][5] The fragmentation process is driven by the formation of the most stable possible cations and neutral radicals.[2][5]
Alpha (α)-Cleavage: The Dominant Amine Fragmentation
For aliphatic amines, the most significant fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[2][6] This process is initiated by the ionization of the nitrogen's lone pair electrons, followed by homolytic cleavage. In benzyl neopentyl amine, there are two potential sites for α-cleavage.
Pathway A: Benzylic Cleavage (Loss of Benzyl Radical)
This pathway involves the cleavage of the C-N bond where the benzyl group is attached. However, the more dominant α-cleavage involves the loss of the largest alkyl group.[6]
Pathway B: Loss of the tert-Butyl Radical
The most probable α-cleavage involves the loss of the bulky tert-butyl group from the neopentyl moiety. The bond between the α- and β-carbons of the neopentyl group cleaves, expelling a stable tert-butyl radical and forming a resonance-stabilized iminium cation at m/z 120 . This is predicted to be a highly abundant ion.
Benzylic/Tropylium Cation Formation
A hallmark of compounds containing a benzyl group is the formation of a C₇H₇⁺ ion. This occurs via cleavage of the benzyl C-N bond. The initial benzyl cation readily rearranges into the highly stable, aromatic tropylium ion. This fragment gives rise to a very prominent peak at m/z 91 . The stability of the tropylium ion makes this a very favorable fragmentation pathway.[1]
Fragmentation of the Neopentyl Group
Cleavage can also be initiated within the neopentyl group itself, leading to the formation of a neopentyl cation. This cation is unstable and will likely not be observed. Instead, a rearrangement occurs with the loss of a methyl radical (•CH₃) to form the highly stable tert-butyl cation at m/z 57 . This is a characteristic fragmentation for compounds containing a neopentyl or other quaternary carbon center.[2]
Other Minor Fragments
The tropylium ion (m/z 91) can further fragment by losing acetylene (C₂H₂) to produce an ion at m/z 65 (cyclopentadienyl cation). The primary iminium ion from α-cleavage (m/z 120) may undergo further fragmentation, though these pathways are typically less significant.
Visualizing the Fragmentation
The following diagrams, generated using DOT language, illustrate the primary fragmentation pathways predicted for benzyl neopentyl amine.
Caption: Predicted α-cleavage of benzyl neopentyl amine.
Caption: Formation of the stable tropylium ion.
Summary of Predicted Major Fragments
The following table summarizes the key ions expected in the EI mass spectrum of benzyl neopentyl amine. The relative abundance is a prediction based on the stability of the ions and established fragmentation patterns.
| m/z | Proposed Ion Structure | Fragment Name | Mechanism | Predicted Relative Abundance |
| 177 | [C₁₂H₁₉N]⁺• | Molecular Ion | - | Low to Absent |
| 120 | [C₈H₁₀N]⁺ | N-benzylmethaniminium | α-Cleavage | High |
| 91 | [C₇H₇]⁺ | Tropylium Ion | Benzylic Cleavage | High (Potentially Base Peak) |
| 65 | [C₅H₅]⁺ | Cyclopentadienyl Cation | Loss of C₂H₂ from Tropylium | Low to Medium |
| 57 | [C₄H₉]⁺ | tert-Butyl Cation | Neopentyl Fragmentation | Medium |
Comparison with Alternative Structures
| Compound | Key Difference | Impact on Fragmentation |
| Benzylamine | Lacks the neopentyl group. | The spectrum is dominated by the tropylium ion (m/z 91) and fragments from the benzylamine cation itself (e.g., m/z 106, loss of H). The characteristic fragments from the neopentyl group (m/z 120, 57) are absent. |
| N,N-Dimethylbenzylamine | Has two methyl groups instead of a neopentyl group. | α-Cleavage leads to the loss of a methyl radical, resulting in a strong peak at m/z 120. The base peak is often the tropylium ion at m/z 91. The tert-butyl cation at m/z 57 is absent. |
| Phenethylamine | Isomeric structure where the nitrogen is not directly attached to the benzyl carbon. | Benzylic cleavage to form m/z 91 is not possible. The dominant fragmentation is α-cleavage next to the nitrogen, breaking the bond between the two ethyl carbons, leading to a base peak at m/z 30 ([CH₂NH₂]⁺). |
This comparison demonstrates how the specific placement of the nitrogen atom and the nature of the alkyl substituent create a unique fragmentation fingerprint for benzyl neopentyl amine.
Experimental Protocol: Acquiring an EI Mass Spectrum
This section provides a generalized procedure for analyzing a sample like benzyl neopentyl amine using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To obtain a reproducible EI mass spectrum for fragmentation pattern analysis.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., a single quadrupole or ion trap).
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of benzyl neopentyl amine (~100 µg/mL) in a volatile, high-purity solvent such as methanol or dichloromethane.
-
Causality: Dilution is critical to avoid column overloading and saturation of the detector, ensuring clean, interpretable spectra.
-
-
GC Separation:
-
Injector Temperature: 250 °C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Causality: The temperature program is designed to ensure the compound elutes as a sharp peak and is well-separated from any impurities or solvent front.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Causality: 70 eV is the standard energy used for EI-MS, as it provides sufficient energy to cause reproducible fragmentation and allows for comparison with established spectral libraries.[4]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Causality: This range will cover the molecular ion and all predicted major fragments.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to benzyl neopentyl amine.
-
Extract the mass spectrum from the apex of this peak.
-
Subtract the background spectrum from an adjacent region to obtain a clean mass spectrum.
-
Identify the molecular ion (if present) and major fragment ions. Compare the observed m/z values and relative abundances to the predicted pattern.
-
Conclusion
The fragmentation pattern of benzyl neopentyl amine under electron ionization is governed by the competing and complementary pathways dictated by its benzyl and neopentyl groups. The expected spectrum will be characterized by prominent peaks at m/z 91 (tropylium ion) and m/z 120 (iminium cation from α-cleavage), with a significant secondary fragment at m/z 57 (tert-butyl cation). The molecular ion at m/z 177 is expected to be of low abundance. This predictable fragmentation provides a robust fingerprint for the confident identification of benzyl neopentyl amine and serves as a valuable case study for understanding the fragmentation of more complex substituted amines.
References
-
Bouchoux, G., et al. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 41(3), 359-368. Available at: [Link]
-
Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(11), 1595-1604. Available at: [Link]
-
Gucinski, A. C., et al. (2012). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of The American Society for Mass Spectrometry, 23(12), 2169–2180. Available at: [Link]
-
ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
NIST. (n.d.). Benzylamine. In NIST Chemistry WebBook. Available at: [Link]
-
NIST. (n.d.). Benzylamine Mass Spectrum. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
De La Salle University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
-
Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]
Sources
- 1. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comparative Analysis of the Basicity of N-benzyl-2,2-dimethylpropan-1-amine and Benzylamine
Introduction
In the landscape of synthetic chemistry and drug development, the basicity of amines, quantified by their pKa values, is a cornerstone of molecular design and reaction optimization. The pKa, the negative logarithm of the acid dissociation constant of the conjugate acid, dictates the extent of protonation at a given pH. This parameter profoundly influences a molecule's solubility, lipophilicity, and its interaction with biological targets. This guide provides an in-depth comparison of the basicity of two structurally related amines: N-benzyl-2,2-dimethylpropan-1-amine and the parent compound, benzylamine. We will explore the electronic and steric factors that govern their respective pKa values, supported by experimental data and a detailed protocol for their determination.
Comparative Analysis of pKa Values
The basicity of an amine is fundamentally determined by the availability of the nitrogen's lone pair of electrons to accept a proton. This availability is modulated by both electronic and steric effects imparted by the substituents on the nitrogen atom.
| Compound | Structure | pKa of Conjugate Acid |
| Benzylamine | C₆H₅CH₂NH₂ | 9.33[1][2] |
| N-benzyl-2,2-dimethylpropan-1-amine | C₆H₅CH₂(NH)C(CH₃)₃ | ~10.4 (Estimated) |
Theoretical Discussion: Unraveling the Steric and Inductive Effects
The difference in basicity between benzylamine and N-benzyl-2,2-dimethylpropan-1-amine can be rationalized by considering the interplay of two primary electronic phenomena: the inductive effect and steric hindrance.
Inductive Effect: Alkyl groups are known to be electron-donating through the sigma bonds (a positive inductive effect, +I).[6] This effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity of the amine. In N-benzyl-2,2-dimethylpropan-1-amine, the bulky neopentyl group (2,2-dimethylpropyl) is a stronger electron-donating group than the hydrogen atom it replaces in benzylamine. This increased electron density on the nitrogen atom leads to a higher pKa, signifying a stronger base.
Steric Hindrance: The size of the substituent groups around the nitrogen atom can also influence basicity. Large, bulky groups can physically obstruct the approach of a proton to the nitrogen's lone pair, a phenomenon known as steric hindrance.[2] This can decrease the amine's basicity. However, in the case of N-benzyl-2,2-dimethylpropan-1-amine, the bulky neopentyl group is attached to the nitrogen, which is a primary amine. While there is some steric bulk, it is generally considered that the electron-donating inductive effect of the alkyl group is the dominant factor in increasing the basicity of primary and secondary amines.[1]
In comparing the two molecules, the addition of the electron-donating neopentyl group in N-benzyl-2,2-dimethylpropan-1-amine is expected to significantly increase its basicity compared to benzylamine. The benzyl group itself has a mild electron-withdrawing inductive effect due to the sp² hybridized carbons of the phenyl ring, which slightly reduces the basicity of benzylamine compared to a simple primary alkylamine. The neopentyl group's strong +I effect in N-benzyl-2,2-dimethylpropan-1-amine more than compensates for this, resulting in a predicted higher pKa.
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[6] The procedure involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH. The pKa is determined from the midpoint of the buffer region of the resulting titration curve.
Materials and Reagents:
-
N-benzyl-2,2-dimethylpropan-1-amine or Benzylamine
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water, purged with nitrogen to remove dissolved CO₂
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
Step-by-Step Procedure:
-
Calibration of the pH meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Sample Preparation: Accurately weigh approximately 1 mmol of the amine and dissolve it in 50 mL of deionized water in a 100 mL beaker. Place a magnetic stir bar in the beaker.
-
Initial pH Measurement: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution. Allow the pH reading to stabilize and record the initial pH.
-
Titration: Begin the titration by adding the standardized 0.1 M HCl solution from the burette in small increments (e.g., 0.2 mL).
-
Data Collection: After each addition of titrant, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Endpoint Determination: Continue the titration past the equivalence point, which is characterized by a rapid change in pH.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
pKa Determination: The pKa of the amine's conjugate acid is equal to the pH at the half-equivalence point. This is the point on the titration curve where half of the amine has been neutralized.
Caption: Workflow for pKa determination by potentiometric titration.
Visualizing the Molecular Factors Influencing Basicity
The following diagram illustrates the key structural differences and the resulting electronic effects that lead to the observed difference in basicity between benzylamine and N-benzyl-2,2-dimethylpropan-1-amine.
Caption: Inductive effects on the basicity of the two amines.
Conclusion
The substitution of a hydrogen atom in benzylamine with a neopentyl group in N-benzyl-2,2-dimethylpropan-1-amine leads to a significant increase in basicity. This is primarily attributed to the strong electron-donating inductive effect of the bulky alkyl group, which enhances the electron density on the nitrogen atom. This comparative guide underscores the importance of understanding subtle structural modifications on the electronic properties of molecules, a critical consideration for researchers in the fields of chemistry and drug development. The provided experimental protocol for potentiometric titration offers a reliable method for the empirical determination of these crucial pKa values.
References
Sources
Unveiling the Solid-State Architecture and Solution Dynamics of Sterically Hindered Benzylamines: A Comparative Guide
In the landscape of medicinal chemistry and materials science, the three-dimensional arrangement of molecules is a critical determinant of their function. For benzylamines, a scaffold prevalent in numerous pharmaceuticals and functional materials, the introduction of bulky substituents on the nitrogen atom imparts unique conformational preferences that significantly influence their biological activity, reactivity, and solid-state packing. This guide provides an in-depth comparison of the crystallographic and conformational features of a series of bulky benzylamines, supported by experimental data and detailed analytical protocols. We will explore how increasing steric hindrance dictates molecular geometry in the solid state and influences dynamic behavior in solution, offering insights for rational molecular design.
The Significance of Conformation in Bulky Benzylamines
The orientation of the benzyl group and the bulky N-substituent relative to each other governs the accessibility of the nitrogen lone pair, the presentation of pharmacophoric features, and the potential for intermolecular interactions. A thorough understanding of these conformational nuances is paramount for researchers in drug development, as it can inform the design of more potent and selective therapeutic agents. Similarly, in materials science, controlling the solid-state packing of these molecules, which is a direct consequence of their preferred conformation, is key to tuning their bulk properties.
I. Solid-State Conformational Analysis via Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (XRD) provides an unambiguous snapshot of a molecule's three-dimensional structure in the crystalline state.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine precise bond lengths, bond angles, and, most importantly for conformational analysis, torsional angles.
Comparative Crystallographic Data of Bulky Benzylamines
To illustrate the impact of increasing steric hindrance on the solid-state conformation, we compare the crystallographic data of three representative bulky benzylamines: N-allyl-N-benzyl-4-methylbenzenesulfonamide, (E)-N-Benzylideneadamantan-1-amine, and N,N-Bis(2-pyridylmethyl)-tert-butylamine. The key torsional angle, which describes the rotation around the C-N bond, is a crucial parameter for comparison.
| Compound Name | N-allyl-N-benzyl-4-methylbenzenesulfonamide[2] | (E)-N-Benzylideneadamantan-1-amine[3] | N,N-Bis(2-pyridylmethyl)-tert-butylamine[4] |
| Formula | C₁₇H₁₉NO₂S | C₁₇H₂₁N | C₁₆H₂₁N₃ |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | Pna2₁ | Pbca | P2₁/c |
| a (Å) | 18.6919(18) | 6.480(2) | 6.1808(3) |
| b (Å) | 10.5612(10) | 7.141(2) | 17.9502(8) |
| c (Å) | 8.1065(8) | 29.674(11) | 13.7079(6) |
| β (˚) | 90 | 90 | 100.239(4) |
| Key Torsional Angle (°) | C1-S1-N1-C11: 84.2(2) | C12-C11-N1-C1: 177.6(2) | C2-N1-C1-C16: 18(1) |
| Description of Conformation | The aryl groups are oriented gauche about the S1-N1 bond. | The benzene ring and the imine group are nearly coplanar. | The pyridyl ring is oriented at a shallow angle relative to the N-tert-butyl group plane. |
Analysis of Torsional Angles: The provided data illustrates how the nature of the bulky substituent and the overall molecular structure dictates the conformation around the nitrogen atom. In the sulfonamide, the electronic demands of the sulfonyl group, combined with the steric bulk, lead to a gauche conformation. For the adamantyl-substituted imine, the planarity is likely favored to maximize conjugation. In the case of the tert-butyl derivative, the steric bulk of the tert-butyl group significantly influences the bond angles around the nitrogen, forcing a staggered conformation of the methylene groups.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction of a Bulky Benzylamine
This protocol outlines the key steps for determining the crystal structure of a representative bulky benzylamine.
1. Crystal Growth (Prerequisite):
-
Slow evaporation of a saturated solution is a common and effective method. Choose a solvent or solvent mixture in which the compound has moderate solubility.
-
Place the solution in a loosely covered vial to allow for slow evaporation over several days to weeks.
-
High-quality, single crystals should be clear and have well-defined faces.
2. Crystal Selection and Mounting:
-
Examine the crystals under a polarized light microscope to select a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm in each dimension).
-
Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.
3. Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of diffraction frames to determine the unit cell parameters and crystal system.
-
Based on the initial data, devise a data collection strategy to measure the intensities of a complete set of unique reflections. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
4. Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection indices (hkl) and their corresponding intensities.
-
Apply corrections for factors such as absorption and crystal decay.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
5. Structure Refinement:
-
Refine the atomic coordinates, and thermal parameters against the experimental data using a least-squares minimization algorithm.
-
Locate and refine hydrogen atoms.
-
The quality of the final structure is assessed by parameters such as the R-factor.
Visualization of the Crystallographic Workflow:
II. Conformational Analysis in Solution using NMR Spectroscopy
While X-ray crystallography provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to investigate the dynamic conformational behavior of molecules in solution.[5][6] For bulky benzylamines, which often exhibit restricted rotation around key single bonds, variable-temperature (VT) NMR and Nuclear Overhauser Effect (NOE) experiments are particularly informative.
Variable-Temperature (VT) NMR for Studying Conformational Dynamics
By recording NMR spectra at different temperatures, we can observe changes in the appearance of signals corresponding to atoms that are in exchange between different conformational states.[7][8][9] At high temperatures, if the interconversion is fast on the NMR timescale, an averaged signal is observed. As the temperature is lowered, the rate of interconversion slows down, leading to broadening of the signal and eventual coalescence into separate signals for each conformer at the slow-exchange limit. From a lineshape analysis of the temperature-dependent spectra, the energy barrier to rotation (ΔG‡) can be determined.
Experimental Protocol: Variable-Temperature ¹H NMR Study
1. Sample Preparation:
-
Dissolve a sufficient amount of the bulky benzylamine in a suitable deuterated solvent that has a wide liquid range (e.g., toluene-d₈ or dichloromethane-d₂).
-
Ensure the sample is homogeneous and free of particulate matter.
2. Initial ¹H NMR Spectrum:
-
Acquire a standard ¹H NMR spectrum at ambient temperature to identify the key proton signals, particularly those of the benzylic methylene group and the bulky substituent.
3. High-Temperature Spectra:
-
Gradually increase the temperature of the NMR probe in increments of 10-20 K.
-
Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.
-
Monitor the line shapes of the signals of interest. Note the temperature at which any broad signals begin to sharpen.
4. Low-Temperature Spectra:
-
Cool the probe in a stepwise manner, again allowing for equilibration at each temperature.
-
Observe the broadening and eventual splitting of the averaged signals into distinct resonances for each conformer. Note the coalescence temperature (Tc).
5. Data Analysis:
-
From the coalescence temperature and the separation of the signals in the slow-exchange regime, the free energy of activation (ΔG‡) for the conformational exchange can be calculated using the Eyring equation.
Nuclear Overhauser Effect (NOE) Spectroscopy for Spatial Proximity
NOE-based experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide information about the spatial proximity of protons within a molecule.[10][11][12][13] An NOE is observed between two protons if they are close in space (typically < 5 Å), regardless of whether they are connected through bonds. For bulky benzylamines, NOE correlations can reveal the preferred orientation of the benzyl group relative to the bulky substituent.
Logical Relationship in Conformational Analysis:
III. The Synergy of Experiment and Computation
While experimental techniques provide invaluable data, computational chemistry offers a powerful complementary approach to understanding the conformational landscape of bulky benzylamines.[14] Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers and to map the potential energy surface for rotation around key bonds. This theoretical data can then be correlated with the experimental findings from XRD and NMR to build a comprehensive and self-validating model of the molecule's conformational behavior.
Conclusion
The conformational analysis of bulky benzylamines is a multifaceted endeavor that requires the integration of solid-state structural data, solution-phase dynamic studies, and computational modeling. This guide has provided a comparative overview of the crystallographic features of representative bulky benzylamines and has detailed the experimental protocols for their characterization by single-crystal X-ray diffraction and NMR spectroscopy. By understanding the interplay between steric bulk and conformational preference, researchers can more effectively design and synthesize novel benzylamine derivatives with tailored properties for applications in drug discovery and materials science.
References
-
Zhao, G., & Feng, Y. (2012). (E)-N-Benzylideneadamantan-1-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1130. [Link]
-
Tormena, C. F., Cormanich, R. A., & Rittner, R. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73–88. [Link]
-
Nanalysis. (2018). NOESY and ROESY. Nanalysis. [Link]
-
University of Ottawa. (n.d.). NOESY and EXSY. University of Ottawa NMR Facility. [Link]
-
Tormena, C. F., & Rittner, R. (2006). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]
-
Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]
-
ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]
-
Mambanda, A., et al. (2009). N,N-Bis(2-pyridylmethyl)-tert-butylamine. Acta Crystallographica Section E: Structure Reports Online, 65(2), o402. [Link]
-
University of Oxford. (n.d.). Variable Temperature NMR Experiments. University of Oxford. [Link]
-
University of Wisconsin-Madison. (2022, October 12). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. University of Wisconsin-Madison. [Link]
-
Western University. (n.d.). VARIABLE-TEMPERATURE NMR EXPERIMENTS. Western University. [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of Benzyl(2,2-dimethylpropyl)amine
This guide provides comprehensive, step-by-step procedures for the proper disposal of Benzyl(2,2-dimethylpropyl)amine, ensuring the safety of laboratory personnel and adherence to environmental regulations. The protocols outlined herein are grounded in established principles of chemical safety and hazardous waste management, tailored to the specific chemical properties of aliphatic and aromatic amines.
Hazard Assessment and Chemical Profile
Understanding the inherent risks associated with Benzyl(2,2-dimethylpropyl)amine is the foundation of its safe disposal. Amines, as a class, present several hazards that must be diligently managed.
-
Corrosivity: Amines are alkaline and can cause severe skin burns and eye damage upon contact.[1][2][3]
-
Toxicity: Inhalation, ingestion, or skin absorption of amines can be harmful.[1][3][4] Vapors can irritate the respiratory tract.[1]
-
Flammability: While flash points vary, many amines are combustible or flammable liquids.[1][4][5] Vapors can form explosive mixtures with air and may travel to an ignition source.[1][6]
-
Reactivity: Amines can react exothermically and sometimes violently with acids, strong oxidizing agents, and other incompatible materials.[1][5]
-
Environmental Hazards: Many amines are harmful to aquatic life and should not be released into the environment.[4][7]
Summary of Potential Hazards and Necessary Precautions
| Hazard Category | Potential Risks | Recommended Precautions |
| Health Hazards | Corrosive to skin and eyes, toxic if inhaled or absorbed through the skin, respiratory irritant.[1][2][3] | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][9][10][11] Work in a well-ventilated area or a chemical fume hood.[10][12] |
| Physical Hazards | Combustible liquid, vapors may be flammable.[1][4][5] | Store away from heat, sparks, and open flames.[1][4] Ground and bond containers when transferring material.[4] |
| Reactivity Hazards | Reacts with acids and strong oxidizing agents.[1][5] | Store separately from incompatible materials.[1][13][14] |
| Environmental Hazards | Harmful to aquatic organisms.[4][7] | Prevent release to drains, sewers, or waterways.[12][14] Dispose of as hazardous waste.[15] |
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is non-negotiable when handling Benzyl(2,2-dimethylpropyl)amine waste. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles.[10][11] | Protects against splashes of corrosive material that can cause severe eye damage.[1] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a flame-resistant or 100% cotton lab coat, long pants, and closed-toe shoes.[10][11] | Prevents skin contact, which can lead to chemical burns and absorption of the toxic substance.[1] |
| Respiratory Protection | All handling of open containers should occur in a certified chemical fume hood.[10][12] If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines should be used.[8][9][11] | Minimizes the inhalation of harmful vapors that can cause respiratory irritation or systemic toxicity.[1] |
Waste Segregation and Containment
Proper segregation is a critical step to prevent dangerous reactions within waste containers. The following workflow illustrates the decision-making process for waste segregation.
Caption: Waste Segregation Workflow for Benzyl(2,2-dimethylpropyl)amine.
Step-by-Step Segregation and Containment Protocol:
-
Identify the Waste Stream: Determine if the waste is liquid Benzyl(2,2-dimethylpropyl)amine, a solution containing it, or solid materials (e.g., contaminated gloves, paper towels, silica gel).
-
Select the Correct Waste Container:
-
Do Not Mix Incompatible Wastes: Never mix amine waste with acidic waste or waste containing strong oxidizing agents.[1][13][14] This can cause a violent reaction. Keep halogenated and non-halogenated solvent waste streams separate if required by your institution's waste management program.[13]
-
Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "Benzyl(2,2-dimethylpropyl)amine" along with its approximate concentration.[16][17] All components of a mixture must be listed.[18]
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.[16]
-
Store the container in a designated satellite accumulation area, which should be in a well-ventilated location and within a secondary containment bin to catch any potential leaks.[13][18]
-
Do not fill the container beyond 80% capacity to allow for vapor expansion.
-
Disposal Procedures
The disposal of Benzyl(2,2-dimethylpropyl)amine is regulated by federal and local authorities.[19][20] Under the Resource Conservation and Recovery Act (RCRA), this chemical waste must be managed as hazardous waste.[19]
Step-by-Step Disposal Protocol:
-
Waste Accumulation: Collect the segregated and properly labeled waste in the satellite accumulation area as described in the previous section.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[14][17] Provide them with a completed hazardous waste pickup request form, accurately detailing the contents of the container.[16]
-
Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal.[14] This is a legal requirement and part of responsible chemical management.
-
Emergency Preparedness for Spills:
-
In the event of a small spill, ensure the area is well-ventilated and there are no ignition sources.[6][15]
-
Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial chemical absorbent.[5][15] Do not use combustible materials like paper towels to absorb large quantities of the neat chemical.
-
Collect the absorbed material using non-sparking tools and place it in a designated container for hazardous solid waste.[4][5]
-
For large spills, evacuate the area and contact your institution's emergency response team or EHS immediately.[15]
-
Caption: Benzyl(2,2-dimethylpropyl)amine Disposal Workflow.
Regulatory Compliance
Adherence to regulations set forth by the Environmental Protection Agency (EPA) is mandatory.[19] The EPA, under RCRA, governs the management of hazardous waste from "cradle to grave" to protect human health and the environment.[19][20] Generators of hazardous waste are responsible for its proper identification, handling, and disposal.[16][21]
By following the procedures outlined in this guide, researchers and laboratory personnel can ensure they are in compliance with these regulations, fostering a safe and responsible laboratory environment.
References
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A Comprehensive Guide to the Safe Handling of Benzyl(2,2-dimethylpropyl)amine
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard: Why This Amine Demands Respect
Benzyl(2,2-dimethylpropyl)amine, as an amine, is anticipated to be corrosive and potentially toxic.[1][2] Amines can cause severe skin burns and eye damage upon contact.[3][4][5] Inhalation of vapors may lead to respiratory irritation, and ingestion can cause burns to the digestive tract.[3][6][7] Some amines are also flammable.[5][6][8] Therefore, a comprehensive approach to personal protective equipment (PPE) is not just a recommendation—it is a critical necessity.
Key Hazard Considerations:
-
Corrosivity: Amines are alkaline and can cause severe chemical burns to skin and eyes.[3][4][2][9] Eye contact can lead to permanent damage.[3][4]
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[5][6][10]
Your Armor: Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are your first and most critical lines of defense.
Essential PPE for Handling Benzyl(2,2-dimethylpropyl)amine
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z.87.1-compliant safety glasses with side shields are the minimum requirement.[2] For splash hazards, chemical splash goggles and a full-face shield are mandatory.[2] | Protects against splashes that can cause severe eye damage or blindness.[3][4] Prescription glasses are not a substitute unless they meet the required safety standards.[2] |
| Skin Protection | Wear a flame-resistant lab coat and appropriate gloves. Nitrile gloves may be suitable for incidental contact, but an MSDS for a similar compound should be consulted for extended exposure.[2] All protective clothing should be clean and put on before work.[3] | Prevents skin contact, which can lead to severe burns and absorption of the chemical.[3][5] Contaminated clothing should be removed immediately and laundered by trained personnel.[3] |
| Hand Protection | Wear protective gloves. The most suitable material should be confirmed based on the specific operational context and recommendations from safety equipment suppliers.[3] | Hands are the most likely part of the body to come into direct contact with the chemical. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][11] If ventilation is inadequate or if there is a risk of aerosol formation, a NIOSH/MSHA approved respirator should be used. | Prevents inhalation of harmful vapors that can irritate the respiratory tract and cause systemic toxic effects.[3][6] |
| Footwear | Closed-toe shoes are mandatory.[2] | Protects feet from spills. |
The Workflow: A Step-by-Step Guide to Safe Handling
This section outlines the procedural workflow for safely handling Benzyl(2,2-dimethylpropyl)amine, from preparation to disposal.
Workflow Diagram
Caption: Workflow for Safe Handling of Benzyl(2,2-dimethylpropyl)amine.
Procedural Steps:
-
Preparation:
-
Conduct a thorough risk assessment for your specific experiment.
-
Review this guide and any available Safety Data Sheets for similar compounds.[1]
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[3][6]
-
Locate and verify the functionality of the nearest fire extinguisher.[3]
-
Prepare and have a spill kit readily available. The kit should contain an absorbent material like vermiculite or dry sand.[3]
-
-
Handling:
-
Always handle Benzyl(2,2-dimethylpropyl)amine within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ground and bond containers when transferring the substance to prevent static discharge, as it may be a combustible liquid.[6]
-
Use non-sparking tools.[6]
-
Avoid contact with incompatible materials such as acids and strong oxidizing agents.[6]
-
Keep containers tightly closed when not in use.[6]
-
-
In Case of a Spill:
Disposal Plan: Responsible Stewardship
Improper disposal of amines can lead to environmental contamination.[1]
-
Waste Characterization: All waste containing Benzyl(2,2-dimethylpropyl)amine must be treated as hazardous waste.[3]
-
Containerization: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EH&S) office. Do not pour down the drain.[4]
Emergency Procedures: Immediate Actions
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with large amounts of soap and water. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][11] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Seek immediate medical attention.[6][10][11] |
References
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- SAFETY DATA SHEET. (2025, September 5). Thermo Fisher Scientific.
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- Safety Data Sheet Product No. 18241 BDMA, Benzyldimethylamine. (2021, November 4). Ted Pella.
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- Material Safety Data Sheet. (n.d.). Chemicea.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (2009, June 12). Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
